molecular formula C4H4BrNO B1439239 4-(Bromomethyl)oxazole CAS No. 1065073-37-1

4-(Bromomethyl)oxazole

Cat. No.: B1439239
CAS No.: 1065073-37-1
M. Wt: 161.98 g/mol
InChI Key: QUAHYLYAIBFWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)oxazole is a useful research compound. Its molecular formula is C4H4BrNO and its molecular weight is 161.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-1-4-2-7-3-6-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAHYLYAIBFWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657322
Record name 4-(Bromomethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-37-1
Record name 4-(Bromomethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Oxazole Motif and the Utility of 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Bromomethyl)oxazole: A Versatile Synthetic Building Block

The oxazole ring system, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a multitude of biologically active compounds, including approved drugs and clinical candidates.[2][4] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, such as anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5][6]

This compound emerges as a particularly valuable synthetic intermediate for the construction of complex molecular architectures. Its structure combines the stable, biologically relevant oxazole core with a highly reactive bromomethyl group. This functional handle serves as a versatile anchor for introducing the oxazole moiety into target molecules through various chemical transformations. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, designed for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Properties and Structural Analysis

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis, including reaction planning, purification, and characterization.

Physicochemical Data Summary

The core properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 4-(bromomethyl)-1,3-oxazole
CAS Number 1065073-37-1[7]
Molecular Formula C₄H₄BrNO
Molecular Weight 161.99 g/mol
Canonical SMILES C1=C(N=CO1)CBr
InChI Key QUAHYLYAIBFWNF-UHFFFAOYSA-N
Purity Typically ≥95%
Storage Recommended to keep in the freezer.
Structural Representation

The structure of this compound features a planar, aromatic oxazole ring. The bromomethyl group at the C4 position is the primary site of reactivity, functioning as a potent electrophile.

Caption: Structure of this compound.

Spectroscopic Characterization
  • NMR Spectroscopy (¹H and ¹³C): Proton NMR would characteristically show signals for the oxazole ring protons and a singlet for the methylene (-CH₂-) protons of the bromomethyl group. Carbon NMR would show distinct peaks for the three carbons of the oxazole ring and the methylene carbon.[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the oxazole ring.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=N, and C-O stretching vibrations within the oxazole ring.[11][12][13]

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its straightforward preparation and the predictable reactivity of its bromomethyl group.

Synthetic Workflow

A common and effective method for synthesizing substituted bromomethyl oxazoles involves a two-step sequence starting from a corresponding carboxylic acid ester. This strategy relies on a reduction followed by bromination.

SynthesisWorkflow Start Ethyl 2-Chlorooxazole-4-carboxylate Intermediate 4-Hydroxymethyl-2-chlorooxazole Start->Intermediate DIBAL-H (Reduction) Product 4-Bromomethyl-2-chlorooxazole Intermediate->Product PBr₃ or CBr₄/PPh₃ (Bromination)

Caption: General synthetic workflow for bromomethyl oxazoles.

Exemplary Synthetic Protocol: Preparation of a Substituted Analog

This protocol is adapted from the synthesis of 4-(bromomethyl)-2-chlorooxazole, illustrating the core chemical transformations.

Step 1: Reduction of Ethyl 2-Chlorooxazole-4-carboxylate

  • Dissolve ethyl 2-chlorooxazole-4-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise while maintaining the low temperature. The stoichiometry is critical and typically requires around 2.2 equivalents.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

  • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxymethyl-2-chlorooxazole, which is often used in the next step without further purification.

Step 2: Bromination of 4-Hydroxymethyl-2-chlorooxazole

  • Dissolve the crude 4-hydroxymethyl-2-chlorooxazole from the previous step in anhydrous dichloromethane.

  • Add phosphorus tribromide (PBr₃) dropwise at room temperature.[14] Alternatively, reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) can be used.

  • Stir the reaction at room temperature and monitor its completion by TLC.

  • Carefully quench the reaction by adding it to an ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to afford the pure 4-bromomethyl-2-chlorooxazole.

Core Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group. Bromide is an excellent leaving group, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles.[15][16]

Reactivity Reactant This compound Product 4-(Nu-methyl)oxazole Reactant->Product LeavingGroup Br⁻ Reactant->LeavingGroup Nucleophile Nu⁻ Nucleophile->Reactant SN2 Attack

Caption: Nucleophilic substitution at the bromomethyl group.

  • Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with various nucleophiles, including amines, thiols, alkoxides, and carbanions.[16][17] This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the extension of molecular scaffolds.

  • Palladium-Catalyzed Cross-Coupling: In more complex derivatives, such as 4-bromomethyl-2-chlorooxazole, selective cross-coupling reactions can be performed. The bromomethyl position is typically more reactive in Stille and Suzuki couplings than a chloro-substituent on the oxazole ring, allowing for sequential functionalization.[18] This differential reactivity provides a powerful tool for building molecular diversity.

Part 3: Applications in Drug Discovery and Development

The oxazole moiety is a well-established pharmacophore, and this compound provides a direct and efficient entry point for its incorporation into novel drug candidates.[1][15]

Role as a Key Building Block

Medicinal chemists utilize this compound to synthesize libraries of compounds for biological screening. The ability to easily react it with a wide array of nucleophiles enables the rapid generation of diverse analogs, which is a crucial step in structure-activity relationship (SAR) studies.[15][19]

DrugDiscovery cluster_0 Synthetic Chemistry cluster_1 Medicinal Chemistry BMO This compound Synth Parallel Synthesis (Nucleophilic Substitution) BMO->Synth NucLib Library of Nucleophiles (Amines, Thiols, etc.) NucLib->Synth CmpdLib Library of Oxazole Derivatives Synth->CmpdLib Screen Biological Screening (e.g., Enzyme Assays) CmpdLib->Screen Hit Hit Compound Screen->Hit LeadOpt Lead Optimization Hit->LeadOpt

Caption: Role of this compound in a drug discovery workflow.

Therapeutic Areas of Interest

Derivatives synthesized from bromomethyl oxazoles have shown promise in several therapeutic areas:

  • Anticancer Agents: Many oxazole-containing compounds exhibit potent antiproliferative activity, often by inhibiting critical cellular processes like tubulin polymerization.[19]

  • Anti-inflammatory Drugs: The oxazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a key step in a concise synthesis of the NSAID Oxaprozin involves the C-alkylation of a malonate carbanion with a 2-(bromomethyl)oxazole analog.[16][20]

  • PDE4 Inhibitors: Optimization of oxazole-based compounds has led to the discovery of potent phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases.[5]

General Protocol: Synthesis of a 4-(Aminomethyl)oxazole Derivative

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

  • Dissolve the amine (1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature.

  • Stir the reaction mixture for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the desired 4-(aminomethyl)oxazole derivative.

Part 4: Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed and may cause respiratory irritation.[21] Due to its nature as an alkyl halide, it should be considered a potential skin and eye irritant.[21]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a freezer is recommended.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its combination of a biologically significant oxazole core and a reactive bromomethyl handle provides a reliable and efficient means to synthesize diverse molecular structures. The straightforward reactivity, particularly in nucleophilic substitution reactions, allows for its broad application in constructing compound libraries for drug discovery and in the targeted synthesis of complex, biologically active molecules. A solid understanding of its properties, synthesis, and reactivity empowers researchers to fully leverage its potential in developing the next generation of therapeutics.

References

4-(Bromomethyl)oxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Bromomethyl)oxazole for Advanced Research

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, synthetic pathways, reactivity profile, and its strategic applications in medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted oxazole featuring a reactive bromomethyl group at the 4-position. This functional handle is key to its utility as a versatile intermediate for introducing the oxazole scaffold into more complex molecular architectures.

Physicochemical and Structural Data

A summary of the fundamental properties of this compound is presented below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
CAS Number 1065073-37-1[1][2][3]
Molecular Formula C₄H₄BrNO[1][4]
Molecular Weight 161.98 g/mol [1][4]
IUPAC Name 4-(bromomethyl)-1,3-oxazole[2]
SMILES C1=C(N=CO1)CBr
InChI Key QUAHYLYAIBFWNF-UHFFFAOYSA-N[2]

Synthesis and Elaboration: Strategic Pathways

The synthesis of functionalized oxazoles is a cornerstone of heterocyclic chemistry. While a specific, detailed synthesis for the parent this compound is not extensively documented in primary literature, its preparation can be inferred from established methodologies for analogous structures. The oxazole ring itself is a common motif in a wide array of natural products and synthetic molecules, and its synthesis has been approached through various classic and modern strategies.[5]

Retrosynthetic Logic and Key Methodologies

A common and effective strategy for installing the bromomethyl group involves a two-step sequence from a more stable precursor, such as an ester. This approach avoids handling potentially unstable intermediates and allows for late-stage functionalization.

A plausible synthetic workflow is outlined below:

G cluster_0 Synthesis Workflow Start Ethyl 2-chlorooxazole-4-carboxylate Step1 Reduction (e.g., DIBAL-H) Start->Step1 Intermediate 4-Hydroxymethyl-2-chlorooxazole Step1->Intermediate Step2 Bromination (e.g., PBr₃ or CBr₄/PPh₃) Intermediate->Step2 Product 4-Bromomethyl-2-chlorooxazole Step2->Product

Caption: Generalized synthesis of a this compound analogue.

This pathway, adapted from the synthesis of 4-bromomethyl-2-chlorooxazole, highlights a robust method. The initial step involves the reduction of an ester at the 4-position to the corresponding alcohol. This intermediate is then subjected to bromination to yield the target bromomethyl functionality.[6]

Alternative established methods for oxazole ring formation include:

  • Van Leusen Oxazole Synthesis: A powerful method reacting aldehydes with tosylmethyl isocyanide (TosMIC).[5][7]

  • Robinson-Gabriel Synthesis: Involves the cyclodehydration of α-acylamino ketones.[8]

  • Bredereck Reaction: The reaction of α-haloketones with amides.[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the dual reactivity of its structure: the electrophilic bromomethyl group and the aromatic oxazole core.

Reactions at the Bromomethyl Group

The primary bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide range of functionalities.

  • Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, thiols, and alkoxides to form new C-N, C-S, and C-O bonds, respectively. This is a primary route for incorporating the oxazole moiety into larger molecules.[7]

  • Alkylation Reactions: It serves as a potent C-alkylating agent, crucial for constructing more complex carbon skeletons.[7]

Reactions Involving the Oxazole Ring

The oxazole ring possesses a distinct reactivity profile. It is a π-excessive heterocycle, but the nitrogen atom also imparts pyridine-like properties.

  • Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, although it is less reactive than imidazole. The reaction typically occurs at the C5 position, and the presence of activating groups enhances reactivity.[8][9]

  • Palladium-Catalyzed Cross-Coupling: In analogues like 4-bromomethyl-2-chlorooxazole, palladium-catalyzed reactions such as Stille and Suzuki couplings show high selectivity for the 4-bromomethyl position over the 2-chloro position, enabling sequential functionalization.[10] This highlights the potential for selective, stepwise elaboration of the oxazole core.

  • Cycloaddition Reactions: The furan-like oxygen atom allows the oxazole to act as a diene in Diels-Alder reactions, providing a pathway to synthesize pyridine or furan derivatives.[8]

G cluster_0 Reactivity Pathways OxazoleCore This compound NucleophilicSub Nucleophilic Substitution (at -CH₂Br) OxazoleCore->NucleophilicSub Nu⁻ CrossCoupling Cross-Coupling (Pd-catalyzed) OxazoleCore->CrossCoupling Ar-B(OH)₂ ElectrophilicSub Electrophilic Substitution (at C5 of ring) OxazoleCore->ElectrophilicSub E⁺

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[5] These activities include anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[7][8][9]

The utility of this compound lies in its role as a versatile building block to access novel oxazole-containing compounds for drug discovery programs.[11][12] Its reactive handle allows for its incorporation into diverse molecular libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling to ensure laboratory safety.

Hazard Profile and Personal Protective Equipment (PPE)
  • Hazards: The presence of the bromomethyl group suggests the compound is likely an irritant and a lachrymator. Alkylating agents can be harmful if inhaled, ingested, or absorbed through the skin.[11]

  • Precautions: All handling should be performed in a well-ventilated fume hood.[13][14]

  • PPE: Standard PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[11][13][14]

Storage and Stability
  • Storage Conditions: To maintain chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[13][14] Several suppliers recommend storage in a freezer.[2][15]

  • Incompatibilities: Store away from strong oxidizing agents and bases.[11]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in the versatile reactivity of both its bromomethyl group and its oxazole core. For medicinal chemists and synthetic researchers, it represents a key tool for the efficient construction of novel, biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount to fully leveraging its potential in accelerating drug discovery and development programs.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of 4-(Bromomethyl)oxazole

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the oxazole ring is a privileged structure, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. This compound is a versatile bifunctional molecule, featuring a stable aromatic oxazole core and a highly reactive bromomethyl group. This combination makes it a valuable building block for the synthesis of more complex molecules, allowing for the strategic introduction of the oxazole moiety into larger structures. The ability to perform selective chemical transformations on the bromomethyl group, such as nucleophilic substitutions, opens up a wide array of possibilities for creating novel derivatives with potential therapeutic applications. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization and utilization in a research setting.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 4-(bromomethyl)-1,3-oxazole, is characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a bromomethyl substituent at the C4 position. The presence of the electronegative bromine atom and the aromatic oxazole ring dictates the distinct spectroscopic features of this molecule.

fragmentation M [C₄H₄BrNO]⁺˙ Molecular Ion frag1 [C₄H₄NO]⁺ Loss of •Br M->frag1 - •Br frag2 [C₃H₂NO]⁺ Loss of CH₂ frag1->frag2 - CH₂ synthesis start Ethyl 2-chlorooxazole-4-carboxylate intermediate 4-(Hydroxymethyl)oxazole start->intermediate 1. DIBAL-H 2. Aqueous Workup product This compound intermediate->product PBr₃ or CBr₄/PPh₃

An In-depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Bromomethyl)oxazole is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its utility as a reactive intermediate for the introduction of the oxazole moiety into complex molecular architectures necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols. By elucidating the causality behind its behavior in various solvent systems and under diverse environmental conditions, this document aims to empower researchers to optimize its storage, handling, and application in their synthetic endeavors, thereby ensuring reproducibility and success in drug discovery and development workflows.

Introduction: The Strategic Importance of this compound

The oxazole ring is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound, with its reactive bromomethyl group, serves as a versatile precursor for the synthesis of a wide array of substituted oxazoles. The inherent reactivity of the C-Br bond makes it highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

However, this high reactivity also presents challenges regarding the compound's stability and handling. A comprehensive understanding of its solubility in common laboratory solvents is paramount for designing robust reaction and purification protocols. Similarly, a detailed stability profile is crucial for establishing appropriate storage conditions and predicting potential degradation pathways that could impact product purity and yield. This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available, specific quantitative solubility and stability data is not extensively reported in the public domain, necessitating experimental determination for specific applications.

PropertyValueSource
IUPAC Name 4-(bromomethyl)-1,3-oxazole[1]
CAS Number 1065073-37-1[1]
Molecular Formula C₄H₄BrNO[1]
Molecular Weight 161.99 g/mol [1]
Appearance Not specified (often a solid)
Storage Temperature Keep in the Freezer[1]

Solubility Profile: A Theoretical and Practical Approach

The solubility of this compound is a critical parameter for its use in synthesis. Based on its structure, which contains both a polar oxazole ring and a less polar bromomethyl group, it is expected to exhibit solubility in a range of organic solvents.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary guide to solvent selection. The oxazole ring, with its heteroatoms, contributes to the molecule's polarity, suggesting potential solubility in polar aprotic solvents. The bromomethyl group, being less polar, suggests solubility in solvents of moderate to low polarity. Therefore, a broad solubility profile across various organic solvents is anticipated. For a related compound, 2-Bromomethyl-4,5-diphenyl-oxazole, it is expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.[2]

Experimental Determination of Solubility

Given the lack of quantitative public data, a systematic experimental approach is necessary to determine the precise solubility of this compound in various solvents.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Quantification cluster_3 Data Reporting A Select Solvents (e.g., DCM, THF, Acetone, EtOAc, MeOH, H₂O) B Equilibrate Compound and Solvent at Controlled Temperature A->B C Prepare Saturated Solution (Excess solid present) B->C D Isolate Supernatant C->D E Gravimetric Analysis (Evaporate solvent, weigh residue) D->E F Spectroscopic Analysis (e.g., UV-Vis, HPLC) D->F G Report Solubility (e.g., mg/mL or mol/L) E->G F->G

Caption: A generalized workflow for the experimental determination of solubility.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetone, ethyl acetate, methanol, water).

  • Preparation of Saturated Solution: In a series of vials, add an excess amount of this compound to a known volume of each selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

  • Gravimetric Analysis: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical consideration for its long-term storage and use in chemical reactions. The primary mode of degradation is expected to be through nucleophilic attack on the electrophilic carbon of the bromomethyl group.

General Stability and Storage

Safety Data Sheets for similar compounds indicate that this compound is generally stable under recommended storage conditions. To ensure its integrity, the following precautions should be taken:

  • Storage: Store in a tightly sealed container in a freezer.[1] For long-term storage, a cool, dry, and well-ventilated area is recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, hydrogen bromide, and nitrogen oxides.

Key Factors Influencing Stability

The presence of water can lead to the hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative. The rate of hydrolysis is expected to be dependent on pH and temperature.

  • Under acidic or basic conditions: The hydrolysis of a related compound, an ethyl 2-chlorooxazole-4-carboxylate, was observed under both acidic and basic conditions, indicating the susceptibility of the oxazole core and its substituents to pH-mediated degradation.

Elevated temperatures can accelerate decomposition. It is crucial to determine the thermal decomposition profile to establish safe handling and reaction temperatures.

Exposure to light, particularly UV radiation, can potentially induce degradation. While specific photostability data for this compound is not available, it is good practice to store it in amber vials or protected from light.

Experimental Assessment of Stability

A comprehensive stability study should be conducted to quantify the degradation of this compound under various stress conditions.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time-Point Analysis cluster_3 Quantification of Degradation A Prepare Solutions of This compound in Relevant Solvents B Acidic & Basic Hydrolysis (Varying pH) A->B C Thermal Stress (Elevated Temperatures) A->C D Photolytic Stress (UV/Vis Light Exposure) A->D E Sample at Predetermined Time Intervals B->E C->E D->E F Quench Reaction (If necessary) E->F G Analyze by Stability-Indicating Method (e.g., HPLC) F->G H Identify Degradants (e.g., LC-MS) G->H

Caption: A systematic workflow for assessing the stability of this compound.

  • Method Development: Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, that can separate the parent compound from its potential degradation products.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at a controlled temperature.

    • Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature.

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp).

  • Time-Point Analysis: At specified time intervals, withdraw an aliquot from each stress condition, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

  • Degradant Identification: If significant degradation is observed, utilize techniques such as LC-MS to identify the structure of the major degradants.

Conclusion and Recommendations

This compound is a valuable yet reactive building block. This guide has synthesized the available information and provided a clear roadmap for the experimental determination of its solubility and stability.

Key Recommendations for Researchers:

  • Assume Reactivity: Due to the presence of the bromomethyl group, handle this compound as a potential irritant and lachrymator, using appropriate personal protective equipment.

  • Prioritize Cold Storage: Store this compound in a freezer under an inert atmosphere to minimize degradation.

  • Conduct Solvent Scouting: Before embarking on large-scale reactions, perform small-scale solubility tests in a range of solvents to identify the optimal medium for your specific application.

  • Perform Pre-reaction Stability Checks: If the intended reaction conditions are harsh (e.g., high temperature, extreme pH), consider performing a preliminary stability study to assess the compound's compatibility.

By adhering to these guidelines and employing the detailed experimental protocols outlined herein, researchers can confidently and effectively utilize this compound in their synthetic campaigns, ultimately accelerating the pace of discovery and innovation in drug development and materials science.

References

The Strategic Application of 4-(Bromomethyl)oxazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets have cemented its status as a "privileged scaffold."[1][3] Oxazole-containing compounds are found in numerous clinical drugs, demonstrating a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] The oxazole moiety can act as a bioisostere for amide and ester groups, offering improved pharmacokinetic profiles.[1] Among the various functionalized oxazole building blocks, 4-(bromomethyl)oxazole emerges as a particularly versatile and reactive intermediate, providing a strategic entry point for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is critical for its utility. While various methods exist for constructing the oxazole ring, a practical and scalable approach to the 4-substituted building block often starts from readily available precursors like ethyl 2-chlorooxazole-4-carboxylate. A logical and field-proven pathway involves a two-step reduction and bromination sequence.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 4-(bromomethyl)-2-chlorooxazole.

Step 1: Reduction of Ethyl Oxazole-4-carboxylate to (Oxazol-4-yl)methanol

  • Reaction Setup: To a flame-dried, three-necked flask under an inert argon atmosphere, add a solution of ethyl oxazole-4-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq., typically 1.0 M in hexanes) dropwise via a syringe, maintaining the internal temperature below -70 °C. The addition of a strong reducing agent like DIBAL-H is crucial for the clean conversion of the ester to the primary alcohol without affecting the oxazole ring.

  • Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This is a critical step to safely decompose the excess aluminum hydride and form a filterable precipitate.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (oxazol-4-yl)methanol, which is often of sufficient purity for the next step.

Step 2: Bromination of (Oxazol-4-yl)methanol to this compound

  • Reaction Setup: Dissolve the crude (oxazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise. The choice of PBr₃ is effective for converting primary alcohols to bromides with minimal side reactions. Carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃) is an alternative (Appel reaction) that can also be employed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Slowly pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

  • Work-up: Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.

Key Synthetic Transformations and Reactivity

The synthetic utility of this compound is primarily driven by the reactivity of the bromomethyl group, which acts as a potent electrophile for a variety of transformations.

Nucleophilic Substitution: The Gateway to Diverse Functionality

The benzylic-like bromide is an excellent leaving group, facilitating Sɴ2 reactions with a wide range of nucleophiles. This allows for the direct and efficient installation of diverse side chains, which is a cornerstone of library synthesis in drug discovery.

The position of the bromomethyl group on the oxazole ring influences its reactivity.

  • C2-Position: The C2 position is the most electron-deficient carbon in the oxazole ring.[6] A bromomethyl group at C2 is highly activated towards nucleophilic attack due to the inductive effect of both adjacent heteroatoms.

  • C4/C5-Positions: The C4 and C5 positions are more electron-rich. A bromomethyl group at C4 is analogous to a typical benzylic bromide, exhibiting robust but more moderate reactivity compared to the C2-isomer. This can be advantageous, allowing for greater selectivity in molecules with multiple electrophilic sites.

Experimental Protocol: O-Alkylation with a Phenolic Nucleophile
  • Reaction Setup: To a solution of a substituted phenol (1.1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq.).

  • Formation of Nucleophile: Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide nucleophile.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Reaction: Heat the reaction to 50-70 °C and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 4-(phenoxymethyl)oxazole derivative.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

While the bromomethyl group itself is not typically used directly in standard cross-coupling reactions, its precursor, a 4-halooxazole, is. More advanced applications involve using derivatives like 4-(bromomethyl)-2-chlorooxazole, where sequential, site-selective cross-coupling reactions can be performed. The C-Br bond of the bromomethyl group is susceptible to oxidative addition by Pd(0), enabling reactions analogous to Suzuki or Stille couplings.

For the Suzuki coupling of a related 4-(bromomethyl)-2-chlorooxazole, the combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as tri-2-furylphosphine (TFP) was found to be optimal. The electron-rich and bulky nature of the TFP ligand facilitates the oxidative addition step at the sp³-hybridized carbon of the bromomethyl group while promoting the subsequent reductive elimination, leading to higher yields.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the coupling of benzylic-type bromides.[7][8]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.).

  • Inert Atmosphere: Seal the vessel, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and anhydrous solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the 4-(arylmethyl)oxazole product.

Case Study: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

A compelling application of oxazole-containing building blocks is in the development of inhibitors for soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for treating inflammatory and cardiovascular diseases.[9]

The Soluble Epoxide Hydrolase Pathway

Arachidonic acid is metabolized via three main pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP pathway produces epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory, vasodilatory, and analgesic properties.[10][11] However, sEH rapidly hydrolyzes these beneficial EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[3] By inhibiting sEH, the concentration and half-life of EETs are increased, enhancing their therapeutic effects.

sEH_Pathway AA Arachidonic Acid (from cell membrane) COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP Epoxyganase Pathway AA->CYP PGs Prostaglandins (Pro-inflammatory) COX->PGs LTs Leukotrienes (Pro-inflammatory) LOX->LTs EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Less Active) sEH->DHETs Inhibitor GSK2256294 (sEH Inhibitor) Inhibitor->sEH Inhibition

Caption: The Arachidonic Acid Cascade and the role of sEH inhibition.

GSK2256294: A Picomolar sEH Inhibitor

GSK2256294 is a potent, selective, and orally active sEH inhibitor that has advanced to clinical trials.[9] It exhibits an IC₅₀ of 27 pM for human sEH.[2] While the exact synthetic route is proprietary, its structure, containing a central triazine ring linked to substituted aromatic moieties, is amenable to construction using a fragment-based approach where a this compound derivative could serve as a key electrophile to introduce one of the side chains via nucleophilic substitution.

The development of molecules like GSK2256294 underscores the power of this compound as a strategic building block for creating high-value, complex drug candidates targeting critical disease pathways.

Physicochemical Properties and Drug-Likeness

The oxazole ring imparts favorable physicochemical properties to a molecule. It is a relatively weak base, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8.[6] This low basicity prevents unwanted protonation under physiological conditions, which can be beneficial for oral absorption and cell permeability. The introduction of substituents via the 4-methyl position allows for fine-tuning of properties like lipophilicity (LogP) and polar surface area (PSA).

CompoundMolecular FormulaMolecular WeightCalculated LogPpKa (Conjugate Acid)
This compoundC₄H₄BrNO161.99~1.2~0.8
4-(Phenoxymethyl)oxazoleC₁₀H₉NO₂175.18~2.1~0.8
Note: LogP and pKa values are estimates based on parent compound data and computational models.

Conclusion and Future Outlook

This compound is a high-value, reactive building block that provides medicinal chemists with a reliable and versatile tool for drug discovery. Its well-defined reactivity in nucleophilic substitution and its potential for use in advanced, sequential cross-coupling strategies allow for the efficient construction of diverse and complex molecular libraries. The successful application of related scaffolds in the synthesis of clinical candidates like the sEH inhibitor GSK2256294 validates the strategic importance of this functionalized heterocycle. As the demand for novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic deployment of this compound and its derivatives is poised to play an increasingly significant role in the development of next-generation medicines.

References

The Versatile Synthon: A Technical Guide to 4-(Bromomethyl)oxazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Core and the Rise of a Key Building Block

The oxazole motif, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a privileged scaffold.[1][5][6] From potent anti-inflammatory agents to promising anti-cancer drug candidates, the oxazole core imparts favorable pharmacokinetic and pharmacodynamic properties.[5][7] The strategic functionalization of the oxazole ring is therefore a critical endeavor in the pursuit of novel molecular entities. Among the diverse array of functionalized oxazoles, 4-(bromomethyl)oxazole has emerged as a particularly versatile and powerful building block for the synthesis of complex heterocyclic systems.

This technical guide provides an in-depth exploration of this compound as a pivotal reagent in synthetic chemistry. We will delve into its synthesis, explore the nuances of its reactivity, and present detailed protocols for its application in the construction of diverse heterocyclic architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this invaluable synthon.

Synthesis of the Building Block: Crafting this compound

The utility of this compound is predicated on its efficient and scalable synthesis. A common and effective strategy involves a two-step sequence starting from a suitable 4-carboxylate precursor, such as ethyl 2-chlorooxazole-4-carboxylate. This approach is advantageous as the starting material can be prepared on a large scale.

The synthetic pathway typically proceeds as follows:

  • Reduction of the Ester: The ester functionality at the 4-position is first reduced to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is a frequently employed reducing agent for this transformation, offering high yields and clean conversion to 4-(hydroxymethyl)oxazole. The choice of a powerful yet selective reducing agent like DIBAL-H is crucial to avoid over-reduction or side reactions.

  • Bromination of the Alcohol: The resulting 4-(hydroxymethyl)oxazole is then subjected to bromination to furnish the desired this compound. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this conversion, cleanly replacing the hydroxyl group with a bromine atom.[8] This step is often straightforward, yielding the target compound in good purity after a simple workup.

The following diagram illustrates this common synthetic workflow:

G cluster_synthesis Synthesis of this compound start Ethyl 2-chlorooxazole-4-carboxylate alcohol 4-(Hydroxymethyl)-2-chlorooxazole start->alcohol DIBAL-H (Reduction) bromide 4-(Bromomethyl)-2-chlorooxazole alcohol->bromide PBr₃ (Bromination)

Caption: A typical synthetic route to a this compound derivative.

The Reactive Nature of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of the bromomethyl group, which acts as a potent electrophile. This allows for the facile introduction of a wide range of functionalities at the 4-position of the oxazole ring through reactions with various nucleophiles. Furthermore, the presence of other reactive handles on the oxazole core, such as a chloro substituent at the 2-position, opens the door for sequential and regioselective functionalization.[9]

Nucleophilic Substitution Reactions: Building Complexity with Ease

The primary mode of reactivity for this compound is nucleophilic substitution, typically proceeding via an SN2 mechanism. The bromide ion is an excellent leaving group, rendering the methylene carbon highly susceptible to attack by a diverse array of nucleophiles.[10]

Common Nucleophiles and Their Applications:

NucleophileResulting Functional GroupSignificance in Heterocyclic Synthesis
AminesAminomethylIntroduction of basic centers, key for biological interactions.
ThiolsThiomethylFormation of thioethers, important in various bioactive molecules.
Alcohols/PhenolsAlkoxymethyl/PhenoxymethylCreation of ether linkages, modifying solubility and electronic properties.
CyanideCyanomethylA versatile handle for further elaboration into amines, carboxylic acids, etc.[11]
MalonatesAlkylated MalonateCarbon-carbon bond formation for chain extension and further functionalization.[11]
PhosphinesPhosphonium SaltPrecursor for Wittig reagents, enabling the formation of alkenes.[11]

The choice of solvent and base is critical in these reactions to ensure optimal reactivity and minimize side products. For instance, in reactions with amines, a non-nucleophilic base like potassium carbonate is often employed in a polar aprotic solvent such as acetonitrile.[10]

The following diagram depicts the general mechanism of nucleophilic substitution at the bromomethyl group:

G cluster_sn2 Nucleophilic Substitution (Sɴ2) Mechanism reagents This compound + Nucleophile (Nu⁻) transition_state [Nu---CH₂(Oxazole)---Br]⁻ (Transition State) reagents->transition_state Nucleophilic Attack products 4-(Nu-methyl)oxazole + Br⁻ transition_state->products Leaving Group Departure G cluster_coupling Sequential Cross-Coupling Workflow start 4-(Bromomethyl)-2-chlorooxazole stille Stille Coupling (at C4-position) start->stille intermediate 4-(Aryl/Vinyl)-methyl-2-chlorooxazole stille->intermediate suzuki Suzuki Coupling (at C2-position) intermediate->suzuki product 2,4-Disubstituted Oxazole suzuki->product

References

An In-depth Technical Guide to 4-(Bromomethyl)oxazole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of the versatile heterocyclic building block, 4-(Bromomethyl)oxazole.

Foreword: The Ascendancy of the Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in a variety of chemical interactions have led to its incorporation into a vast number of biologically active compounds and functional materials. The inherent stability of the aromatic oxazole core, coupled with the potential for functionalization at multiple positions, makes it an attractive building block for the synthesis of complex molecular architectures. This guide focuses on a particularly reactive and synthetically useful derivative: this compound. While its direct discovery is not prominently documented, its history is intricately linked to the broader development of oxazole chemistry and the quest for efficient synthetic routes to functionalized heterocyclic compounds.

I. Historical Context and the Evolution of Oxazole Synthesis

The history of oxazole synthesis dates back to the late 19th and early 20th centuries with seminal contributions from chemists like Robinson and Gabriel.[2] These early methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones, laid the groundwork for accessing the oxazole core.[2] Over the decades, a plethora of synthetic methodologies have been developed, each with its own advantages and limitations. Notable among these are the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC).[3]

The emergence of 4-(halomethyl)oxazoles as key synthetic intermediates is a more recent development, driven by the need for versatile building blocks in drug discovery and natural product synthesis. The bromomethyl group, in particular, serves as a highly reactive handle for introducing a wide range of functionalities through nucleophilic substitution and cross-coupling reactions.

II. Synthetic Methodologies for this compound

While a singular, celebrated "discovery" of this compound is not apparent in the literature, its synthesis logically follows established principles of organic chemistry, primarily involving the functionalization of a pre-formed oxazole ring. The most direct and widely employed strategy involves the bromination of a corresponding hydroxymethyl precursor.

A. The Precursor: Synthesis of 4-(Hydroxymethyl)oxazole

The synthesis of this compound is predicated on the availability of its precursor, 4-(Hydroxymethyl)oxazole. Several synthetic routes can be envisioned for this key intermediate, often starting from readily available amino acids or their derivatives. One plausible pathway begins with serine, a naturally occurring amino acid, which contains the requisite hydroxymethyl group and the foundational atoms for the oxazole ring.

A conceptual workflow for the synthesis of 4-(hydroxymethyl)oxazole from a serine derivative is depicted below. This process would typically involve protection of the amino and carboxylic acid functionalities, followed by cyclization and aromatization to form the oxazole ring.

G cluster_0 Synthesis of 4-(Hydroxymethyl)oxazole Serine_Derivative Serine Derivative (e.g., Ethyl Ester) Protected_Serine N-Protected Serine Derivative Serine_Derivative->Protected_Serine Acylation Oxazoline_Intermediate Oxazoline Intermediate Protected_Serine->Oxazoline_Intermediate Cyclization/ Dehydration Hydroxymethyl_Oxazole 4-(Hydroxymethyl)oxazole Oxazoline_Intermediate->Hydroxymethyl_Oxazole Oxidation

Figure 1. Conceptual workflow for the synthesis of 4-(Hydroxymethyl)oxazole from a serine derivative.

B. Bromination of 4-(Hydroxymethyl)oxazole: The Key Transformation

With 4-(Hydroxymethyl)oxazole in hand, the pivotal step is the conversion of the hydroxyl group to a bromine atom. This transformation is a standard procedure in organic synthesis, and several reagents are effective for this purpose. A common and efficient method involves the use of phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and a bromine source like carbon tetrabromide (CBr₄).

The reaction with phosphorus tribromide is a well-established method for converting primary alcohols to the corresponding alkyl bromides. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion.

Detailed Experimental Protocol (Illustrative):

Synthesis of this compound from 4-(Hydroxymethyl)oxazole

  • Reaction Setup: A solution of 4-(Hydroxymethyl)oxazole in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Reagent Addition: Phosphorus tribromide (PBr₃), typically as a solution in the same solvent, is added dropwise to the cooled solution of the alcohol with vigorous stirring. The reaction is exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

G cluster_1 Bromination of 4-(Hydroxymethyl)oxazole Hydroxymethyl_Oxazole 4-(Hydroxymethyl)oxazole Bromomethyl_Oxazole This compound Hydroxymethyl_Oxazole->Bromomethyl_Oxazole Anhydrous Solvent (e.g., CH₂Cl₂) 0 °C to r.t. PBr3 PBr₃ PBr3->Bromomethyl_Oxazole

Figure 2. Key transformation: Bromination of 4-(Hydroxymethyl)oxazole.

III. Physicochemical Properties and Characterization

This compound, with the CAS number 1065073-37-1, is a solid at room temperature.[4] Its molecular formula is C₄H₄BrNO, corresponding to a molecular weight of 161.98 g/mol .[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1065073-37-1
Molecular Formula C₄H₄BrNO
Molecular Weight 161.98 g/mol
Appearance Solid

The structural elucidation and confirmation of purity of this compound rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxazole ring protons and the methylene protons of the bromomethyl group. The methylene protons (CH₂) adjacent to the bromine atom would appear as a singlet, typically in the downfield region (around 4.5 ppm) due to the deshielding effect of the electronegative bromine atom. The two protons on the oxazole ring would also appear as distinct signals.

    • ¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the bromomethyl group would be expected in the range of 20-30 ppm, while the oxazole ring carbons would appear in the aromatic region (typically >100 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic oxazole ring and the aliphatic methylene group. The C=N and C=C stretching vibrations of the oxazole ring would also be present in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).

IV. Synthetic Utility and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This allows for the facile introduction of the oxazole moiety into larger and more complex molecules.

A. A Versatile Building Block for Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted oxazoles that would be difficult to synthesize through other means. For instance, a related compound, 4-bromomethyl-2-chlorooxazole, has been shown to be a versatile cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles.

B. Application in the Synthesis of Bioactive Molecules

The oxazole motif is a common feature in many natural products and pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific examples of marketed drugs directly synthesized from this compound are not readily found in the public domain, its utility as a key intermediate in the synthesis of pharmacologically active compounds is evident from the broader literature on oxazole chemistry. For example, the related 2-(bromomethyl)oxazole derivatives have been utilized in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This highlights the potential of bromomethyl oxazoles as crucial building blocks in the development of new therapeutic agents.

G cluster_2 Synthetic Utility of this compound Bromomethyl_Oxazole This compound Nucleophilic_Substitution Nucleophilic Substitution Bromomethyl_Oxazole->Nucleophilic_Substitution Cross_Coupling Cross-Coupling Reactions Bromomethyl_Oxazole->Cross_Coupling Bioactive_Molecules Bioactive Molecules (e.g., Drug Candidates, Natural Products) Nucleophilic_Substitution->Bioactive_Molecules Cross_Coupling->Bioactive_Molecules

Figure 3. The role of this compound as a versatile synthetic intermediate.

V. Conclusion and Future Perspectives

This compound, though not a compound with a celebrated history of discovery, stands as a testament to the ingenuity of synthetic chemists in creating versatile and reactive building blocks. Its synthesis, logically derived from its hydroxymethyl precursor, provides a reliable route to this valuable intermediate. The true significance of this compound lies in its potential as a powerful tool for the construction of complex molecules, particularly in the realm of medicinal chemistry. As the demand for novel therapeutics continues to grow, the utility of such well-defined and reactive scaffolds will undoubtedly increase. Future research will likely focus on expanding the scope of its applications in the synthesis of novel drug candidates and exploring its utility in the development of new materials with unique photophysical or electronic properties.

VI. References

[6] Cornforth, J. W., & Cornforth, R. H. (1949). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96. --INVALID-LINK-- [5] Synblock. (n.d.). CAS 1065073-37-1 | 4-Bromomethyl-oxazole. Retrieved from --INVALID-LINK-- [7] Wikipedia. (2023, October 27). Oxazole. In Wikipedia. Retrieved from --INVALID-LINK-- [4] Benchchem. (n.d.). This compound | 1065073-37-1. Retrieved from --INVALID-LINK-- Howei Pharm. (n.d.). CAS 1065073-37-1 C4H4BrNO this compound 95+%. Retrieved from --INVALID-LINK-- [8] Vedejs, E., & Fields, S. C. (1997). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 62(18), 6268-6275. --INVALID-LINK-- [9] Cornforth, J. W., & Cornforth, R. H. (1947). 24. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96-102. --INVALID-LINK-- [10] Apollo Scientific. (n.d.). 4-(Bromomethyl)-1,3-oxazole. Retrieved from --INVALID-LINK-- [3] Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. --INVALID-LINK-- [11] BLD Pharm. (n.d.). 1065073-37-1|this compound. Retrieved from --INVALID-LINK-- [12] Request PDF. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from --INVALID-LINK-- [13] AWS. (n.d.). A Silver Mediated One-Step Synthesis of Oxazoles. Retrieved from --INVALID-LINK-- [2] National Center for Biotechnology Information. (n.d.). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Retrieved from --INVALID-LINK-- [1] Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh. --INVALID-LINK-- [14] Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1516-1523. --INVALID-LINK-- [15] D-Scholarship@Pitt. (2011, November 10). The Synthesis of Oxazole-containing Natural Products. Retrieved from --INVALID-LINK-- [16] ABI Chem. (n.d.). 4-Oxazolecarboxylic acid, 2-(bromomethyl)-, ethyl ester;142841-00-7. Retrieved from --INVALID-LINK-- [17] PubMed. (2018). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. Mini reviews in medicinal chemistry, 18(18), 1547-1565. --INVALID-LINK-- [18] PubMed. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Pharmaceuticals (Basel, Switzerland), 14(2), 174. --INVALID-LINK--

References

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)oxazole for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety and handling precautions for 4-(Bromomethyl)oxazole, a reactive chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Given its classification and inherent reactivity as a potent alkylating agent, a thorough understanding and strict adherence to safety protocols are paramount to mitigate risks in a laboratory setting. This document moves beyond standard safety data sheet (SDS) information to provide in-depth technical insights, explaining the causality behind experimental choices and outlining self-validating safety protocols.

Understanding the Inherent Risks: Chemical Identity and Hazard Profile

This compound is a heterocyclic compound featuring an oxazole ring substituted with a bromomethyl group. This structural feature is the primary determinant of its chemical reactivity and associated hazards.

PropertyValueSource
IUPAC Name 4-(bromomethyl)-1,3-oxazole--INVALID-LINK--
CAS Number 1065073-37-1--INVALID-LINK--
Molecular Formula C₄H₄BrNO--INVALID-LINK--
Molecular Weight 161.99 g/mol --INVALID-LINK--

GHS Hazard Classification: While a specific harmonized classification for this compound is not universally available, based on data for structurally similar compounds and its chemical nature, it is anticipated to be classified as:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B or 2) : Causes severe skin burns and eye damage or causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A) : Causes serious eye damage or causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1]

The primary toxicological concern stems from the high reactivity of the bromomethyl group. Bromide is an excellent leaving group, making this compound a potent alkylating agent .[2] Alkylating agents are a class of compounds that can introduce an alkyl group into a nucleophilic site in a molecule. In a biological context, this means it can covalently bind to and modify crucial biomacromolecules such as DNA, RNA, and proteins.[3] This indiscriminate reactivity is the mechanistic basis for its toxicity and is why it must be handled with extreme caution. Uncontrolled alkylation of cellular components can lead to:

  • Mutagenicity and Genotoxicity : By alkylating DNA bases, the genetic code can be altered, leading to mutations.[2]

  • Carcinogenicity : Alkylating agents are a well-established class of carcinogens, with the potential to initiate tumor formation.[1][2]

  • Cytotoxicity : Disruption of essential cellular processes through the alkylation of enzymes and other proteins can lead to cell death.[3]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the hazardous nature of this compound, a robust system of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls:

  • Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Ventilation : The laboratory should be well-ventilated with a sufficient number of air changes per hour to minimize the concentration of any fugitive emissions.

Personal Protective Equipment (PPE): The following PPE is required at all times when handling this compound:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves (double gloving is recommended).To prevent skin contact. The high reactivity of the compound necessitates a robust barrier.
Eye Protection Chemical safety goggles and a face shield.To protect the eyes and face from splashes.
Lab Coat A flame-resistant lab coat with full-length sleeves.To protect the skin and clothing from contamination.
Respiratory Protection May be required for certain operations, such as cleaning up large spills. Consult your institution's safety officer.To prevent inhalation of high concentrations of vapors or dust.

Safe Handling and Experimental Protocols: A Step-by-Step Approach

The following protocols are generalized and should be adapted to specific experimental needs in consultation with your institution's chemical hygiene plan.

Receiving and Storage
  • Upon receipt, inspect the container for any damage. If the container is compromised, treat it as a spill.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1]

  • Some sources recommend storing under an inert atmosphere at -20°C for long-term stability.[1]

Representative Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for a nucleophilic substitution reaction, a common application of this compound.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Disposal prep_reagents Prepare reagents and solvents in fume hood weigh_bmo Weigh this compound in a tared vial prep_reagents->weigh_bmo setup_rxn Set up reaction vessel with stir bar and inert atmosphere add_reagents Add solvent, nucleophile, and base setup_rxn->add_reagents add_bmo Slowly add this compound solution add_reagents->add_bmo monitor_rxn Monitor reaction by TLC/LC-MS add_bmo->monitor_rxn quench_rxn Quench reaction with appropriate reagent monitor_rxn->quench_rxn extract_prod Extract product with organic solvent quench_rxn->extract_prod purify_prod Purify by column chromatography extract_prod->purify_prod dispose_waste Dispose of all waste according to institutional guidelines purify_prod->dispose_waste

Caption: A generalized experimental workflow for nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, prepare solutions of your nucleophile and a suitable base (e.g., K₂CO₃, Et₃N) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the solvent, nucleophile, and base.

  • Addition of this compound: Slowly add a solution of this compound to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). The high reactivity of the bromomethyl group often allows for mild reaction conditions.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, it is crucial to quench any unreacted this compound. This can be achieved by adding a nucleophilic scavenger. A common and effective method is the addition of a solution of sodium thiosulfate or a primary or secondary amine (e.g., diethylamine) in an appropriate solvent. The quenching reaction should be allowed to stir for a sufficient time to ensure complete neutralization of the alkylating agent.

  • Work-up and Purification: Proceed with a standard aqueous work-up to remove salts and other water-soluble impurities. The organic layer is then dried and concentrated. The crude product can be purified by an appropriate method, such as column chromatography.

Decontamination and Spill Management

In the event of a spill, it is critical to have a clear and practiced procedure in place.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area start->evacuate notify Notify supervisor and EHS evacuate->notify ppe Don appropriate PPE notify->ppe contain Contain spill with absorbent material ppe->contain decontaminate Apply decontamination solution contain->decontaminate collect Collect waste in a sealed container decontaminate->collect clean Clean the area with soap and water collect->clean dispose Dispose of waste as hazardous clean->dispose end Spill Cleaned dispose->end

Caption: Workflow for responding to a this compound spill.

Decontamination Solution: A freshly prepared solution of a nucleophilic reagent can be used to deactivate this compound. A 10% aqueous solution of sodium thiosulfate is a common choice. Alternatively, a solution of a secondary amine like diethylamine can be effective.

Spill Procedure:

  • Evacuate and Notify: Immediately evacuate the area and notify your supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover the material to avoid generating dust.

  • Decontamination: Carefully apply the decontamination solution to the spilled material, allowing for sufficient contact time to ensure complete reaction.

  • Collection and Disposal: Collect the decontaminated material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal. All materials used for cleanup should also be considered hazardous waste.

  • Final Cleaning: Clean the spill area thoroughly with soap and water.

Medical Surveillance and Occupational Health

Due to the potential for genotoxic, carcinogenic, and reproductive effects, a comprehensive medical surveillance program is recommended for all personnel who regularly handle this compound and other potent alkylating agents.[5][6][7] This program should be established in consultation with occupational health professionals.

Key Components of a Medical Surveillance Program:

  • Baseline Medical Examination: A pre-assignment medical examination should be conducted to establish a baseline of the employee's health.

  • Periodic Monitoring: Regular follow-up examinations should be performed. The frequency and content of these examinations should be determined by an occupational health physician.[5]

  • Biomonitoring: While not always feasible or necessary, biomonitoring for exposure to alkylating agents can be considered.[3][4][8] This may involve analyzing urine or blood for the presence of the compound or its metabolites, or for biomarkers of exposure.[3][4][8]

  • Record Keeping: Detailed records of potential exposures, medical examinations, and any health issues should be maintained for all personnel.[7]

Conclusion

This compound is a valuable and reactive synthetic intermediate. However, its utility is intrinsically linked to its hazardous nature as a potent alkylating agent. A thorough understanding of its reactivity and the associated risks is the foundation of its safe handling. By implementing a multi-layered safety approach that includes robust engineering controls, appropriate personal protective equipment, well-defined handling and decontamination protocols, and a comprehensive medical surveillance program, researchers can effectively mitigate the risks and utilize this compound responsibly in their scientific endeavors.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-(Bromomethyl)oxazole in Nucleophilic Substitution for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety and its Strategic Importance

In the landscape of modern medicinal chemistry, the oxazole ring stands out as a privileged scaffold. This five-membered aromatic heterocycle, containing nitrogen and oxygen, is a versatile bioisostere for ester and amide functionalities, capable of enhancing pharmacokinetic profiles and forming critical interactions with biological targets like enzymes and receptors.[1][2] The U.S. Food and Drug Administration (FDA) has approved numerous drugs containing the oxazole nucleus for a wide range of clinical applications, highlighting its significance in drug development.[3]

4-(Bromomethyl)oxazole is a highly valuable and reactive building block that enables the seamless introduction of the oxazole motif into target molecules. The bromomethyl group at the 4-position functions as a potent electrophile, analogous to a benzylic bromide, making it exceptionally susceptible to nucleophilic attack. This reactivity allows for the efficient formation of stable carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, providing medicinal chemists with a reliable tool for molecular elaboration and the synthesis of novel chemical entities.[4]

Reaction Principles: The SN2 Mechanism and Key Parameters

The utility of this compound is rooted in its high reactivity in nucleophilic substitution reactions, which proceed predominantly through a bimolecular (SN2) mechanism.

The SN2 Reaction Pathway

The reaction involves a backside attack by a nucleophile (Nu⁻) on the electrophilic methylene carbon. This concerted step displaces the bromide ion, which is an excellent leaving group due to its size and ability to stabilize the negative charge. The process results in the inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral. The adjacent oxazole ring activates the C-Br bond by withdrawing electron density, making the carbon atom more electrophilic and stabilizing the transition state.

Caption: The SN2 mechanism for nucleophilic substitution on this compound.
Critical Parameters for Reaction Success

Optimizing the reaction requires careful consideration of several factors:

  • Nucleophile: The choice of nucleophile dictates the bond being formed. Stronger nucleophiles (e.g., thiophenolates, secondary amines) react more rapidly than weaker ones (e.g., alcohols, water). Steric hindrance on the nucleophile can significantly slow the reaction rate.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), and Tetrahydrofuran (THF) are ideal. They effectively solvate the counter-ion of the base but poorly solvate the anionic nucleophile, thereby enhancing its nucleophilicity and accelerating the SN2 reaction.

  • Base: A base is often required to deprotonate the nucleophile, increasing its reactivity. The choice of base depends on the pKa of the nucleophile.

    • Mild Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): Suitable for deprotonating acidic nucleophiles like phenols, thiophenols, and the ammonium salts of primary/secondary amines.[5]

    • Strong Bases (e.g., NaH, LiHMDS): Necessary for less acidic nucleophiles such as aliphatic alcohols or for generating stabilized carbanions.[4][5]

  • Temperature: Due to the high reactivity of the bromomethyl group, many substitutions proceed efficiently at room temperature (20-25°C).[5] For less reactive nucleophiles, moderate heating (50-80°C) may be required to achieve a reasonable reaction rate.

  • Reagent Stability: this compound can be unstable over long periods. For optimal results, it should be stored under an inert atmosphere at low temperatures (e.g., -20°C). Its hydrochloride salt form may offer enhanced stability for storage.[6]

General Experimental Workflow

A typical experimental procedure follows a logical sequence from setup to final analysis. This workflow ensures reproducibility and high purity of the final product.

Workflow A 1. Reaction Setup - Dry glassware under inert gas (N₂/Ar) - Add solvent, base, and nucleophile B 2. Reagent Addition - Cool reaction mixture if necessary - Add this compound solution dropwise A->B C 3. Reaction Monitoring - Stir at specified temperature - Track progress via TLC or LC-MS B->C D 4. Aqueous Work-up - Quench reaction (e.g., with water or sat. NH₄Cl) - Extract product with an organic solvent C->D E 5. Purification - Dry organic layer (e.g., MgSO₄/Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography or recrystallization D->E F 6. Analysis & Characterization - Confirm structure and purity - ¹H NMR, ¹³C NMR, HRMS E->F

Caption: Standard experimental workflow for nucleophilic substitution reactions.

Detailed Application Protocols

The following protocols provide detailed methodologies for reacting this compound with common classes of nucleophiles.

Protocol 1: N-Alkylation for C-N Bond Formation
  • Application: Synthesis of amines and N-heterocycles, critical for engaging with biological targets.

  • General Protocol:

    • To a solution of the amine or N-heterocycle (1.1-1.2 equivalents) in acetonitrile or DMF (0.2 M), add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

    • Stir the suspension for 10-15 minutes at room temperature.

    • Add a solution of this compound (1.0 equivalent) in the same solvent.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.[5] If the reaction is sluggish, heat to 50-60°C.

    • Upon completion, filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the N-alkylated product.

Protocol 2: O-Alkylation (Williamson Ether Synthesis) for C-O Bond Formation
  • Application: Synthesis of ether-linked compounds, prevalent in many drug scaffolds.

  • General Protocol:

    • For Phenols (pKa ~10): a. Dissolve the phenol (1.1 equivalents) and a mild base like cesium carbonate (Cs₂CO₃, 1.5 equivalents) in DMF (0.2 M). b. Stir for 15 minutes, then add this compound (1.0 equivalent). c. Stir at room temperature for 4-12 hours until completion (monitored by TLC).

    • For Aliphatic Alcohols (pKa ~16-18): a. To a cooled (0°C) suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 equivalents) in anhydrous THF (0.2 M), add the alcohol (1.1 equivalents) dropwise. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Re-cool to 0°C and add a solution of this compound (1.0 equivalent) in THF.[4] d. Stir at room temperature for 2-8 hours.

    • Work-up: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography.

Protocol 3: S-Alkylation for C-S Bond Formation
  • Application: Synthesis of thioethers, which are important functional groups in various bioactive molecules.

  • General Protocol:

    • To a cooled (0°C) solution of the thiol (1.1 equivalents) in THF or DMF (0.2 M), add a base such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Stir for 20-30 minutes at 0°C to form the thiolate.

    • Add this compound (1.0 equivalent) and allow the reaction to warm to room temperature.[4]

    • Stir for 1-4 hours until the starting material is consumed (monitored by TLC).

    • Perform an aqueous work-up as described in Protocol 2 and purify the crude product by column chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution of this compound, providing a quick reference for experimental design.

Nucleophile ClassNucleophile ExampleTypical BaseRecommended SolventTemp (°C)Typical Time (h)
Nitrogen Aniline, MorpholineK₂CO₃, Et₃NACN, DMF25 - 602 - 8
Oxygen (Phenol) 4-MethoxyphenolK₂CO₃, Cs₂CO₃DMF, ACN254 - 12
Oxygen (Alcohol) Benzyl alcoholNaHTHF, DMF0 to 252 - 8
Sulfur ThiophenolNaH, K₂CO₃THF, DMF0 to 251 - 4
Carbon (Enolate) Diethyl malonateNaH, NaOEtTHF, EtOH25 - 506 - 16

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Nucleophile is not sufficiently reactive (pKa too high).2. Base is too weak to deprotonate the nucleophile.3. Reagent degradation.1. Use a stronger, non-nucleophilic base (e.g., NaH instead of K₂CO₃).2. Increase the reaction temperature in increments of 10-20°C.3. Use a fresh bottle of this compound stored under proper conditions.
Formation of Side Products 1. Over-alkylation of a primary amine or other difunctional nucleophile.2. Base-induced decomposition of the starting material or product.1. Use a larger excess of the nucleophile (2-3 equivalents) to favor mono-alkylation.2. Use a milder base or lower the reaction temperature.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel.2. Unreacted starting material co-elutes with the product.1. Add a small amount of triethylamine (0.5-1%) to the eluent for basic products.2. Consider reverse-phase chromatography or recrystallization.3. Ensure the reaction goes to completion before work-up.

Conclusion

This compound is a potent and versatile electrophile for forging new bonds in the synthesis of complex molecules. Its high reactivity, governed by the SN2 mechanism, allows for mild and efficient coupling with a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles. By carefully selecting the base, solvent, and temperature, researchers can reliably incorporate the medicinally significant oxazole scaffold, accelerating efforts in drug discovery and development. The protocols and guidelines presented here provide a robust framework for the strategic application of this valuable chemical tool.

References

Application Notes & Protocols: Strategic Implementation of Sonogashira Coupling with 4-(Bromomethyl)oxazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Oxazole-Alkyne Synthon

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers with remarkable efficiency and functional group tolerance.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable for the synthesis of complex molecules.[1][3] Its application under mild conditions has cemented its role in the development of pharmaceuticals, natural products, and advanced organic materials.[1]

Within the vast landscape of synthetic building blocks, the oxazole nucleus is of paramount importance. This five-membered heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds renowned for their anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The strategic incorporation of an alkynyl moiety onto an oxazole core via the Sonogashira coupling of reagents like 4-(bromomethyl)oxazole unlocks a versatile synthon. These resulting 4-(alkynylmethyl)oxazoles are not merely final products but powerful intermediates, primed for subsequent transformations such as "click chemistry," which further expands their utility in drug discovery and chemical biology.[6]

This document provides an in-depth guide to the theory, practical execution, and troubleshooting of the Sonogashira coupling using this compound, designed for researchers and professionals in drug development.

The Catalytic Heart: Mechanism of the Sonogashira Coupling

The elegance of the Sonogashira reaction lies in the synergistic interplay of two distinct, yet interconnected, catalytic cycles powered by palladium and copper.[7][8] A comprehensive understanding of this mechanism is critical for rational optimization and troubleshooting.

  • The Palladium Cycle (The Cross-Coupling Engine):

    • Oxidative Addition: The cycle initiates with the active Pd(0) species undergoing oxidative addition into the carbon-bromine bond of this compound. This is typically the rate-determining step and results in a square planar Pd(II) complex.[1][7][9]

    • Transmetalation: The key C-C bond-forming step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium center. This forms a new Pd(II)-alkynyl complex and regenerates the copper catalyst.[9][10]

    • Reductive Elimination: The cis-oriented organic fragments on the palladium complex are eliminated, forming the desired C-C bond of the 4-(alkynylmethyl)oxazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

  • The Copper Cycle (The Alkyne Activator):

    • π-Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of its terminal proton.[7]

    • Deprotonation: An amine base deprotonates the alkyne-copper complex, forming a highly nucleophilic copper acetylide intermediate.[11] This species is now primed to engage in the transmetalation step with the palladium center.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_ox R-Pd(II)L₂(Br) (Oxidative Addition Intermediate) pd0->pd_ox this compound (R-Br) pd_trans R-Pd(II)L₂(C≡CR') pd_ox->pd_trans Transmetalation pd_trans->pd0 product Product R-C≡CR' pd_trans->product cu_cat Cu(I)Br cu_alkyne [H-C≡CR' • Cu(I)] Complex cu_cat->cu_alkyne Terminal Alkyne (H-C≡CR') cu_acetylide Cu(I)-C≡CR' (Copper Acetylide) cu_alkyne->cu_acetylide Base cu_acetylide->pd_ox Enters Pd Cycle cu_acetylide->cu_cat Regenerated

Caption: Dual catalytic cycles of the Sonogashira coupling.

Field-Proven Protocol: Synthesis of 4-((3-Phenylprop-2-yn-1-yl)oxymethyl)oxazole

This protocol details a standard procedure for the coupling of this compound with a terminal alkyne. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox to ensure reproducibility and high yields.[12]

Materials & Equipment:

  • Substrates: this compound, Phenylacetylene

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide [CuI]

  • Base/Solvent: Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Co-Solvent (Optional): Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Equipment: Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line, syringes, TLC plates, silica gel for chromatography.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of argon or nitrogen.

  • Reagent Charging: To the flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).

  • Solvent Addition: Add anhydrous triethylamine (or another amine base), which serves as both the base and solvent. If solubility is an issue, a co-solvent like THF can be used (e.g., 3:1 Et₃N:THF).

  • Degassing (Crucial Step): Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to thoroughly remove all dissolved oxygen. This step is critical to prevent catalyst decomposition (formation of palladium black) and oxidative homocoupling of the alkyne (Glaser coupling).[3][12]

  • Alkyne Addition: After the final thaw and backfilling with inert gas, add phenylacetylene (1.1-1.2 equiv.) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove catalyst residues and amine salts.

    • Wash the filtrate with saturated aqueous ammonium chloride (to remove copper) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-((3-phenylprop-2-yn-1-yl)oxymethyl)oxazole.

Typical Reaction Parameters:

ParameterRecommended ValueRationale & Causality
Pd Catalyst Loading 2–5 mol%Balances reaction rate and cost. Higher loading may be needed for less reactive substrates.
Cu(I) Co-catalyst 5–10 mol%Facilitates alkyne activation. Excess can promote undesirable Glaser homocoupling.[13]
Base 2–3 equivalents (or as solvent)Neutralizes the HBr byproduct, driving the reaction forward.[1]
Alkyne Stoichiometry 1.1–1.2 equivalentsA slight excess ensures complete consumption of the more valuable halide starting material.
Temperature Room Temp to 60 °CMild conditions are usually sufficient.[1] Heating may be required for sluggish reactions but increases the risk of side reactions.[9]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the Pd(0) catalyst and suppresses Glaser coupling.[12]

Troubleshooting and Optimization Matrix

Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to success.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield • Inactive Pd catalyst (black precipitate).• Impure reagents or solvents.• Insufficiently inert atmosphere.• Use a fresh, high-quality source of palladium catalyst.• Ensure all reagents and solvents are pure and anhydrous.• Improve degassing procedure (freeze-pump-thaw is superior to sparging).[12]
Significant Alkyne Homocoupling (Glaser Product) • Presence of oxygen in the reaction.• High concentration of copper catalyst.• Rigorously exclude oxygen.• Reduce the loading of CuI.• Add the terminal alkyne slowly via syringe pump to keep its instantaneous concentration low.• Switch to a copper-free Sonogashira protocol.[7][12]
Reaction Stalls / Incomplete Conversion • Low reactivity of the substrate.• Insufficient temperature.• Inappropriate ligand for the catalyst.• Gently increase the reaction temperature.• For challenging substrates, consider a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[7]
Decomposition of Starting Material or Product • Base sensitivity of functional groups.• High reaction temperature.• Use a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃.• Run the reaction at the lowest effective temperature.

Experimental Workflow Visualization

Workflow cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Assemble Dry Glassware under Inert Gas charge 2. Charge Solids: This compound, Pd(PPh₃)₄, CuI setup->charge solvent 3. Add Anhydrous Solvent & Base charge->solvent degas 4. Degas Mixture (Freeze-Pump-Thaw) solvent->degas add_alkyne 5. Add Terminal Alkyne degas->add_alkyne react 6. Stir at RT or Heat add_alkyne->react monitor 7. Monitor by TLC react->monitor filter 8. Filter through Celite monitor->filter extract 9. Aqueous Workup (Wash & Dry) filter->extract concentrate 10. Concentrate in vacuo extract->concentrate purify 11. Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Standard workflow for Sonogashira coupling of this compound.

Applications and Forward Synthesis

The successful synthesis of 4-(alkynylmethyl)oxazoles provides a gateway to a vast chemical space. These products are not endpoints but versatile intermediates. Their primary utility lies in their application as "clickable" building blocks in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the rapid assembly of complex molecular architectures, including potential drug candidates and bioconjugates.[6] The resulting triazole-linked oxazole structures are of significant interest in medicinal chemistry, with demonstrated applications in the development of novel anticancer and antitubercular agents.[14]

Conclusion

The Sonogashira coupling of this compound is a robust and highly valuable transformation for forging a key synthetic linkage. Mastery of this reaction requires not only procedural diligence but also a firm grasp of the underlying mechanistic principles. By carefully controlling the reaction atmosphere, catalyst integrity, and stoichiometry, researchers can reliably access versatile alkynylated oxazole intermediates. These synthons are critical tools for accelerating hit-to-lead campaigns and constructing novel molecular entities in the ongoing quest for new therapeutics and advanced materials.

References

Application Notes and Protocols for the Synthesis of 4-Substituted Oxazole Derivatives from 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of diverse 4-substituted oxazole derivatives, utilizing the versatile and reactive building block, 4-(bromomethyl)oxazole. The oxazole motif is a privileged scaffold in medicinal chemistry and materials science, and functionalization at the 4-position offers a rapid pathway to novel chemical entities.[1][2] This document outlines the fundamental principles of the reactivity of this compound, followed by robust, step-by-step protocols for its conversion into a variety of derivatives, including ethers, esters, thioethers, and amines. The causality behind experimental choices, such as solvent, base, and temperature, is explained to empower researchers to adapt and troubleshoot these methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel molecular architectures.

Introduction: The Strategic Importance of 4-Substituted Oxazoles

The oxazole ring is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[3][4] Its presence is associated with a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] Consequently, the development of efficient synthetic routes to access structurally diverse oxazole derivatives is of paramount importance to the drug discovery and development pipeline.

This compound has emerged as a particularly valuable starting material. The exocyclic bromomethyl group serves as a highly reactive electrophilic handle, amenable to a wide range of nucleophilic substitution reactions. This allows for the facile introduction of a vast array of functional groups and structural motifs at the C4-position of the oxazole core, providing a powerful platform for the generation of compound libraries for biological screening and the synthesis of complex target molecules.

Core Concepts: Reactivity of this compound

The synthetic utility of this compound is primarily dictated by its susceptibility to nucleophilic substitution, predominantly via an SN2 mechanism. The key features governing its reactivity are:

  • Electrophilic Carbon: The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, making it a prime target for nucleophilic attack.

  • Excellent Leaving Group: The bromide ion is an excellent leaving group, facilitating the displacement reaction. Its stability as an anion drives the reaction forward.

  • SN2 Reaction Pathway: As a primary alkyl halide, this compound reacts with nucleophiles through a concerted, bimolecular SN2 mechanism. This involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of configuration if the carbon were chiral (though in this case, it is prochiral). The rate of the reaction is dependent on the concentration of both the this compound and the nucleophile.

The general mechanism for the nucleophilic substitution on this compound is depicted below.

Caption: Generalized SN2 mechanism for the substitution of this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmospheres are recommended for reactions involving strong bases or moisture-sensitive reagents.

Synthesis of 4-(Alkoxymethyl)oxazole Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and an alkyl halide.

Rationale: This protocol utilizes a strong base (sodium hydride) to deprotonate the alcohol, forming a highly nucleophilic alkoxide. The alkoxide then displaces the bromide from this compound. Anhydrous THF is used as the solvent to prevent quenching of the strong base and to solubilize the reactants.

Williamson_Ether_Synthesis start Start | R-OH (1.1 eq) in anhydrous THF add_naoh Add NaH (1.2 eq) at 0 °C | Stir for 30 min start->add_naoh add_bromo Add this compound (1.0 eq) in THF | Stir at RT for 4-12 h add_naoh->add_bromo monitor Monitor by TLC add_bromo->monitor quench Quench with saturated NH₄Cl (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Product | 4-(Alkoxymethyl)oxazole purify->product

Caption: Experimental workflow for Williamson Ether Synthesis.

Protocol 3.1:

  • Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Substitution Reaction: To the freshly prepared alkoxide solution at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

EntryAlcohol (R-OH)BaseSolventTime (h)Yield (%)
1MethanolNaHTHF4~85-95
2EthanolNaHTHF5~85-95
3PhenolK₂CO₃DMF12~70-80
4Benzyl alcoholNaHTHF6~80-90

Note: Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Synthesis of 4-(Arylthiomethyl)oxazole Derivatives

The reaction with thiolates provides a straightforward route to thioethers.

Rationale: Thiols are generally more acidic than alcohols, and their conjugate bases (thiolates) are excellent nucleophiles. A weaker base, such as potassium carbonate, is often sufficient to deprotonate the thiol. DMF is a suitable polar aprotic solvent for this transformation.

Protocol 3.2:

  • Reaction Setup: To a round-bottom flask, add the desired thiol (1.1 equivalents), potassium carbonate (1.5 equivalents), and dimethylformamide (DMF).

  • Substitution Reaction: To this mixture, add a solution of this compound (1.0 equivalent) in DMF. Stir the reaction mixture at room temperature for 2-6 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

EntryThiol (R-SH)BaseSolventTime (h)Yield (%)
1ThiophenolK₂CO₃DMF2>90
2BenzylthiolK₂CO₃DMF3>90
3EthanethiolEt₃NCH₂Cl₂4~80-90

Note: Yields are estimated based on analogous reactions.

Synthesis of 4-Oxazolemethyl Ester Derivatives

Esterification can be achieved by reacting this compound with a carboxylate salt.

Rationale: The carboxylate anion, generated by deprotonating a carboxylic acid with a suitable base, acts as the nucleophile. Cesium carbonate is often used as the base due to the high solubility of cesium carboxylates in organic solvents, which can enhance the reaction rate.

Protocol 3.3:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.1 equivalents), cesium carbonate (1.5 equivalents), and DMF.

  • Substitution Reaction: Add this compound (1.0 equivalent) to the mixture and stir at 50 °C for 6-18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

EntryCarboxylic Acid (R-COOH)BaseSolventTemp (°C)Yield (%)
1Benzoic AcidCs₂CO₃DMF50~75-85
2Acetic AcidCs₂CO₃DMF50~70-80
3Phenylacetic AcidCs₂CO₃DMF50~75-85

Note: Yields are estimated based on analogous reactions.

Synthesis of 4-(Aminomethyl)oxazole Derivatives

Direct alkylation of amines with this compound provides access to secondary and tertiary amines.

Rationale: Primary and secondary amines are good nucleophiles and can directly displace the bromide. A mild base is typically added to neutralize the HBr formed during the reaction, preventing the protonation of the starting amine. Over-alkylation can be a side reaction, especially with primary amines.

Protocol 3.4:

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents) in a suitable solvent like acetonitrile or THF.

  • Substitution Reaction: Add a solution of this compound (1.0 equivalent) in the same solvent to the amine solution. Stir the reaction at room temperature for 4-16 hours.

  • Work-up: Monitor the reaction by TLC. Once the starting material is consumed, filter off any solids and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate. Purify the crude product by column chromatography.

EntryAmine (R₁R₂NH)BaseSolventTime (h)Yield (%)
1MorpholineK₂CO₃ACN4>90
2BenzylamineDIPEATHF8~80-90
3AnilineK₂CO₃DMF16~60-70

Note: Yields are estimated based on analogous reactions.

Applications in Drug Discovery and Medicinal Chemistry

The 4-substituted oxazole scaffold is a key feature in numerous compounds of medicinal interest. The synthetic accessibility of these derivatives via this compound makes this an attractive strategy for lead optimization and the development of new therapeutic agents.

A notable example of a drug containing a substituted oxazole is Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID).[5][6][7] Although Oxaprozin is a 2-substituted oxazole, its synthesis highlights the utility of halomethyl-oxazoles in constructing the propionic acid side chain crucial for its anti-inflammatory activity.[8] A similar synthetic logic can be applied to this compound to generate novel analogues with potentially improved pharmacological profiles.

Oxaprozin_Analogue_Concept start This compound malonate Diethyl Malonate | NaOEt, EtOH start->malonate Alkylation hydrolysis Hydrolysis | NaOH, H₂O/EtOH malonate->hydrolysis decarboxylation Decarboxylation | Heat hydrolysis->decarboxylation product Oxaprozin Analogue decarboxylation->product

Caption: Conceptual synthetic pathway to an Oxaprozin analogue from this compound.

The derivatives synthesized using the protocols in this guide can serve as building blocks for a wide range of potential therapeutic agents, including kinase inhibitors, receptor antagonists, and antimicrobial agents. The ability to rapidly and efficiently diversify the substituent at the 4-position is a significant advantage in modern drug discovery campaigns.

Conclusion

This compound is a potent and versatile intermediate for the synthesis of a diverse array of 4-substituted oxazole derivatives. The protocols detailed in this application note provide a solid foundation for researchers to access these valuable compounds through robust and well-understood nucleophilic substitution reactions. The provided explanations for the experimental choices are intended to facilitate the adaptation of these methods to a wide range of substrates and to empower scientists in their pursuit of novel chemical matter with potential applications in medicine and beyond.

References

Application Notes and Protocols: Leveraging 4-(Bromomethyl)oxazole for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, allow oxazole-containing compounds to bind with a wide array of biological targets, including enzymes and receptors.[1][3] This versatility has led to the development of numerous oxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and, notably, anti-inflammatory properties.[1][4]

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases, including rheumatoid arthritis and inflammatory bowel disease.[5] A major signaling pathway involved in inflammation is mediated by Nuclear Factor kappa B (NF-κB), which controls the transcription of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5] Nonsteroidal anti-inflammatory drugs (NSAIDs) are common treatments, but they can have significant side effects.[5] This has driven the search for new anti-inflammatory agents, with oxazole-based compounds emerging as a promising area of research.[3][5]

4-(Bromomethyl)oxazole is a highly versatile and reactive building block for the synthesis of diverse oxazole-containing compounds.[6] The bromomethyl group provides a reactive handle for various chemical transformations, particularly for the introduction of the oxazole moiety onto other molecular scaffolds through alkylation reactions. This application note provides a comprehensive guide for researchers on utilizing this compound to synthesize novel anti-inflammatory agents, detailing synthetic protocols, mechanistic insights, and characterization techniques.

Synthetic Strategy: Building Anti-inflammatory Agents with this compound

A common and effective strategy for synthesizing potential anti-inflammatory agents using this compound involves the N-alkylation of a core heterocyclic or aromatic amine structure. This approach allows for the modular assembly of novel chemical entities where the oxazole moiety can be systematically varied to probe structure-activity relationships (SAR).

General Reaction Scheme: N-Alkylation with this compound

The core of the synthetic approach is a nucleophilic substitution reaction where a primary or secondary amine displaces the bromide from this compound. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction.[7]

G cluster_products Products 4_bromomethyl_oxazole This compound amine_core Amine-Containing Scaffold (e.g., Substituted Aniline, Heterocycle) final_product N-(oxazol-4-ylmethyl) Derivative (Potential Anti-inflammatory Agent) 4_bromomethyl_oxazole->final_product amine_core->final_product base Base (e.g., K₂CO₃, DIPEA) hbr_salt Base-HBr Salt solvent Solvent (e.g., DMF, Acetonitrile)

Caption: General N-alkylation reaction workflow.

Detailed Experimental Protocol: Synthesis of a Model N-(oxazol-4-ylmethyl)aniline Derivative

This protocol details the synthesis of a representative anti-inflammatory candidate through the N-alkylation of a substituted aniline with this compound.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-aminoacetophenone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to dissolve the reactants (a typical concentration is 0.1-0.5 M).

  • Addition of Alkylating Agent: While stirring the suspension, add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Workup: After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(oxazol-4-ylmethyl)aniline derivative.

Table 1: Reaction Parameters and Expected Outcomes

ParameterConditionRationaleExpected Outcome
Base Anhydrous K₂CO₃A mild, non-nucleophilic base to prevent side reactions.[9]Efficiently neutralizes HBr formed during the reaction.
Solvent Anhydrous DMFA polar aprotic solvent that facilitates Sₙ2 reactions.[9]Good solubility of reactants and promotes the reaction.
Temperature Room temp. to 60 °CBalances reaction rate with minimizing potential side products.Reaction completion within a reasonable timeframe (4-24 hours).
Stoichiometry Slight excess of alkylating agentEnsures complete consumption of the starting amine.High conversion of the starting material.
Yield Typically moderate to good (50-85%) after purification.

Characterization of the Synthesized Compound

The structure of the synthesized N-(oxazol-4-ylmethyl) derivative must be confirmed using standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.[5][10]

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H bonds, C=O stretches, and the oxazole ring vibrations.[4][10]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.

Mechanism of Action and Biological Evaluation

Oxazole-containing compounds have been shown to exert their anti-inflammatory effects through various mechanisms. A key target is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[3]

G Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) NF_kB_Activation NF-κB Activation Stimulus->NF_kB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_Activation->Gene_Transcription COX2_Production COX-2 Production Gene_Transcription->COX2_Production Prostaglandins Prostaglandin Synthesis COX2_Production->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxazole_Compound Synthesized Oxazole Compound Oxazole_Compound->COX2_Production Inhibition

Caption: Potential mechanism of action via COX-2 inhibition.

To evaluate the anti-inflammatory potential of the newly synthesized compounds, a series of in vitro and in vivo assays can be employed. A common in vivo model is the carrageenan-induced rat paw edema assay, which measures the ability of a compound to reduce acute inflammation.[2][4]

Conclusion

This compound is a valuable and reactive synthon for the development of novel anti-inflammatory agents. The synthetic protocols outlined in this application note provide a robust framework for the synthesis and characterization of new oxazole-containing compounds. By leveraging the versatility of the oxazole scaffold and employing systematic biological evaluation, researchers can advance the discovery of new and more effective treatments for inflammatory diseases.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Substituted-methyl)oxazoles in Modern Drug Discovery

The oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have made it a focal point in medicinal chemistry.[1] Specifically, the 4-(substituted-methyl)oxazole framework is a key pharmacophore in a range of therapeutic agents, demonstrating activities from anti-inflammatory to anticancer.[3][4][5] The synthesis of these valuable compounds is therefore of paramount importance to researchers in drug development.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, offering a powerful and versatile toolkit for the construction of complex molecular architectures under mild conditions.[6] This guide provides a comprehensive overview and detailed protocols for the application of these transformative reactions to 4-(bromomethyl)oxazole, a highly versatile and reactive building block for the synthesis of diverse libraries of 4-(substituted-methyl)oxazoles. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and offer practical guidance for troubleshooting common challenges, thereby empowering researchers to leverage this powerful synthetic strategy in their own laboratories.

Mechanistic Insights: The Palladium Catalytic Cycles

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting. The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a series of well-defined elementary steps that constitute a catalytic cycle.

The Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp³)–C(sp²) bonds, coupling the benzylic bromide of this compound with an organoboron reagent, typically a boronic acid.[7] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X Pd(II) Complex R-Pd(II)-X L_n Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R'-B(OR)_2 (Base) Pd(II) Intermediate R-Pd(II)-R' L_n Transmetalation->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L_n Product R-R' Reductive Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira Coupling Cycle

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between this compound and a terminal alkyne.[9][10] This reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.[9][10]

Sonogashira_Cycle cluster_copper Copper Cycle cluster_palladium Palladium Cycle Alkyne R'C≡CH Cu(I) Acetylide R'C≡CCu Alkyne->Cu(I) Acetylide Cu(I), Base Transmetalation Transmetalation Cu(I) Acetylide->Transmetalation Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X Pd(II) Complex R-Pd(II)-X L_n Oxidative Addition->Pd(II) Complex Pd(II) Complex->Transmetalation Pd(II) Intermediate R-Pd(II)-C≡CR' L_n Transmetalation->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L_n Product R-C≡CR' Reductive Elimination->Product

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

The Heck Coupling Cycle

The Heck reaction facilitates the coupling of this compound with an alkene.[11][12] The key steps are oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[11]

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X Pd(II) Complex R-Pd(II)-X L_n Oxidative Addition->Pd(II) Complex Migratory Insertion Migratory Insertion Pd(II) Complex->Migratory Insertion H2C=CHR' Pd(II) Alkyl Intermediate R-CH2-CH(R')-Pd(II)-X L_n Migratory Insertion->Pd(II) Alkyl Intermediate β-Hydride Elimination β-Hydride Elimination Pd(II) Alkyl Intermediate->β-Hydride Elimination Product R-CH=CHR' β-Hydride Elimination->Product HPd(II)X H-Pd(II)-X L_n β-Hydride Elimination->HPd(II)X HPd(II)X->Pd(0)L_n Base

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocols

General Considerations
  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) catalyst.

  • Anhydrous Solvents: Use of anhydrous solvents is crucial for the success of many of these reactions, particularly those involving organometallic reagents sensitive to moisture.

  • Reagent Quality: The purity of reagents, especially the palladium catalyst, ligands, and base, can significantly impact the reaction outcome.

Protocol 1: Synthesis of this compound

The starting material can be synthesized from the corresponding alcohol, which is accessible from serine-derived precursors.[13]

Materials:

  • 4-(Hydroxymethyl)oxazole

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • pH 7 Phosphate buffer

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 4-(hydroxymethyl)oxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add PBr₃ (1.0 eq) dropwise via a dropping funnel over 5-10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a mixture of pH 7 phosphate buffer and brine.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzylic halides.[14][15][16]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (e.g., 10:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Entry Arylboronic Acid Product Typical Yield
1Phenylboronic acid4-(Benzoyl)oxazole75-85%
24-Methoxyphenylboronic acid4-((4-Methoxybenzoyl))oxazole80-90%
33-Thienylboronic acid4-(3-Thenoyl)oxazole70-80%
Protocol 3: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol is based on general Sonogashira coupling conditions, with considerations for the reactivity of benzylic halides.[9][10][17] It is important to note that unexpected tandem reactions can occur with benzylic halides, so careful monitoring is advised.[17]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial, magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (THF or DMF) followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Entry Terminal Alkyne Product Typical Yield
1Phenylacetylene4-(3-Phenylprop-2-yn-1-yl)oxazole60-75%
2Trimethylsilylacetylene4-(3-(Trimethylsilyl)prop-2-yn-1-yl)oxazole65-80%
31-Hexyne4-(Hept-2-yn-1-yl)oxazole55-70%
Protocol 4: Heck Coupling of this compound with Alkenes

This protocol is a general procedure for the Heck reaction.[11][12][18] The choice of base and ligand can be critical for achieving good yields and selectivity.

Materials:

  • This compound (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri-tert-butylphosphine (P(t-Bu)₃) (4-10 mol%)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Sealed reaction tube, magnetic stirrer, heating plate

Procedure:

  • In a sealed reaction tube, combine this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Entry Alkene Product Typical Yield
1Styrene4-(3-Phenylallyl)oxazole50-65%
2n-Butyl acrylateButyl 3-(oxazol-4-ylmethyl)acrylate60-75%
3Cyclohexene4-(Cyclohex-2-en-1-ylmethyl)oxazole40-55%

General Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidized Pd(0))- Poor quality reagents or solvents- Incorrect reaction temperature- Inappropriate ligand or base- Ensure a strictly inert atmosphere and use freshly opened or purified reagents.- Degas solvents thoroughly.- Optimize the reaction temperature.- Screen different ligands and bases.
Formation of Homocoupled Products - For Suzuki: premature proto-deboronation.- For Sonogashira: Glaser coupling of the alkyne.- Use a stronger, non-aqueous base for Suzuki coupling.- For Sonogashira, run the reaction under dilute conditions and ensure an inert atmosphere to suppress oxidative Glaser coupling.
Decomposition of Starting Material - this compound can be unstable, especially at high temperatures or with strong bases.- Lower the reaction temperature and shorten the reaction time.- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).
Formation of Side Products - In Heck reactions, double bond isomerization can occur.- Choose a ligand that promotes the desired regioselectivity.- Adjust the reaction time and temperature.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a wide array of 4-(substituted-methyl)oxazoles. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can access diverse chemical libraries with significant potential for applications in drug discovery and materials science. This guide provides a solid foundation of mechanistic understanding and practical protocols to facilitate the successful implementation of these powerful synthetic methods.

References

Application Notes and Protocols for the Synthesis of Oxazole-Containing Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind with a wide array of biological targets, including enzymes and receptors.[1][3] This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, such as antiviral, anticancer, anti-inflammatory, and antibacterial agents.[1][4][5] The versatility of the oxazole core also extends to materials science, where its derivatives are utilized as fluorescent dyes and scintillators.[6]

The synthetic accessibility and the diverse biological activities of oxazole derivatives have made them a focal point for researchers in drug discovery and development.[1][4] This application note provides a detailed guide to the experimental procedures for synthesizing oxazole-containing ligands, focusing on established and versatile methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices to empower researchers to not only replicate but also adapt these protocols for their specific needs.

Strategic Approaches to Oxazole Synthesis: A Mechanistic Overview

Several named reactions have become cornerstones of oxazole synthesis, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.[1] Understanding the mechanism of these transformations is paramount for troubleshooting and optimizing synthetic routes.

Classical Cyclodehydration Strategies
  • Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[7][8] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid.[9][10]

    • Mechanism Rationale: The acid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate. Subsequent dehydration yields the aromatic oxazole ring. The choice of a strong dehydrating agent is crucial to drive the reaction to completion.[11]

  • Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis produces a 2,5-disubstituted oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[8][12][13]

    • Mechanism Rationale: The reaction initiates with the acid-catalyzed addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and elimination of water to yield the oxazole. The use of anhydrous conditions is critical to prevent hydrolysis of the intermediates.[12]

Modern and Versatile Methodologies
  • Van Leusen Reaction: This powerful and widely used method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde in the presence of a base, forming a 5-substituted oxazole.[1][14][15][16] This reaction is highly valued for its operational simplicity and broad substrate scope.[1]

    • Mechanism Rationale: The reaction proceeds through a [3+2] cycloaddition. The base deprotonates the α-carbon of TosMIC, creating a nucleophilic anion. This anion attacks the aldehyde carbonyl, and the resulting intermediate undergoes cyclization to form an oxazoline. The final step involves the elimination of p-toluenesulfinic acid to afford the aromatic oxazole.[1][14][15]

  • Metal-Catalyzed Syntheses: Recent years have seen a surge in the development of metal-catalyzed methods for oxazole synthesis, offering milder reaction conditions and broader functional group tolerance.[17][18] Catalysts based on palladium, copper, and gold have been successfully employed.[17][18]

    • Causality of Catalysis: Metal catalysts can facilitate various bond-forming events, such as C-O and C-N bond formation, through mechanisms like reductive elimination and oxidative addition. For instance, palladium catalysts are effective in cross-coupling reactions to introduce aryl groups onto the oxazole ring.[17][19]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of oxazole-containing ligands via the Robinson-Gabriel and Van Leusen reactions.

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes the synthesis of a classic 2,5-disubstituted oxazole using a strong acid catalyst.

Materials:

  • 2-Benzamidoacetophenone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Acetic Anhydride

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-benzamidoacetophenone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100°C.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

Data Presentation:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2,5-DiphenyloxazoleC₁₅H₁₁NO221.2685-9572-74
Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole

This protocol details a versatile one-pot synthesis of a 5-substituted oxazole using TosMIC.

Materials:

  • Benzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (anhydrous)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous methanol (20 mL), add benzaldehyde (1.0 eq) and TosMIC (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation:

CompoundMolecular FormulaMolecular WeightYield (%)Physical State
5-PhenyloxazoleC₉H₇NO145.1670-85White to off-white solid

Visualization of Synthetic Pathways

The following diagrams illustrate the core mechanisms of the discussed synthetic routes.

Robinson_Gabriel_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Product Formation start 2-Acylamino-ketone protonation Protonation of Ketone start->protonation H+ cyclization Intramolecular Nucleophilic Attack protonation->cyclization intermediate Dihydrooxazolol Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration -H₂O product 2,5-Disubstituted Oxazole dehydration->product

Caption: Mechanism of the Robinson-Gabriel Oxazole Synthesis.

Van_Leusen_Synthesis cluster_reagents Reagents cluster_reaction Reaction Pathway cluster_product Product tosmic TosMIC deprotonation Deprotonation of TosMIC tosmic->deprotonation Base aldehyde Aldehyde nucleophilic_attack Nucleophilic Attack on Aldehyde aldehyde->nucleophilic_attack deprotonation->nucleophilic_attack cyclization 5-endo-dig Cyclization nucleophilic_attack->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline elimination Elimination of TosH oxazoline->elimination product 5-Substituted Oxazole elimination->product

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a critical tool for tracking the progress of the reaction. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's status, allowing for timely adjustments to reaction conditions if necessary.

  • Product Characterization: The identity and purity of the synthesized oxazole ligands must be unequivocally confirmed. Standard analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

By employing these analytical methods, researchers can be confident in the integrity of their synthesized ligands, a crucial prerequisite for their use in downstream applications such as biological screening.

Conclusion and Future Directions

The synthesis of oxazole-containing ligands remains a vibrant and evolving field of chemical research. The classical methods of Robinson-Gabriel and Fischer, alongside the modern and versatile Van Leusen reaction, provide a robust toolkit for accessing a wide diversity of oxazole structures. Furthermore, the continuous development of metal-catalyzed and green synthetic approaches promises to deliver even more efficient, selective, and environmentally benign routes to these valuable compounds.[17][20] The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers, enabling them to confidently synthesize and explore the vast potential of oxazole-containing ligands in their scientific endeavors.

References

Troubleshooting & Optimization

How to avoid side reactions with 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Bromomethyl)oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you anticipate challenges, diagnose experimental issues, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A: this compound is a reactive alkylating agent and should be handled with care.

  • Storage: It is recommended to store the compound in a freezer, tightly sealed to prevent moisture exposure.[1] Long-term storage at room temperature is not advised due to the potential for slow decomposition or polymerization.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. As with other bromomethyl compounds, it is a potential lachrymator and irritant.[2]

Q2: What is the primary reactivity of this compound?

A: The primary reactivity stems from the bromomethyl group at the C4 position. This group behaves as a potent electrophile, analogous to a benzylic bromide, readily participating in SN2 (bimolecular nucleophilic substitution) reactions.[3][4] It is significantly more reactive than its chloromethyl counterpart, which often allows for the use of milder reaction conditions and shorter reaction times.[3][5]

Q3: Is the oxazole ring stable under typical alkylation conditions?

A: Generally, the oxazole ring is robust. However, it possesses reactive sites that can lead to side reactions under certain conditions.

  • Basicity: The nitrogen atom at position 3 is basic (pKa of conjugate acid ≈ 0.8) and can be protonated or even alkylated, especially with highly reactive alkylating agents, to form a quaternary oxazolium salt.[6][7]

  • Acidity: The proton at the C2 position is the most acidic on the ring (pKa ≈ 20).[8] Strong bases can deprotonate this position, which may lead to ring-opening or other undesired transformations.[6]

  • Ring-Opening: Strong bases (e.g., KOt-Bu) have been shown to promote the ring-opening of related oxazoline heterocycles.[9][10] While less common for the aromatic oxazole, harsh basic conditions should be approached with caution.

Q4: Can this reagent participate in reactions other than nucleophilic substitution?

A: While SN2 alkylation is its primary role, the oxazole moiety can participate in other transformations. For instance, oxazoles can undergo cycloaddition reactions, although this typically requires specific dienophiles and conditions not commonly employed during standard alkylations.[6] Palladium-catalyzed cross-coupling reactions are also possible, but these generally target C-H or C-halogen bonds directly on the ring, rather than the bromomethyl group.[11]

Troubleshooting Guides & Optimization Protocols

This section addresses specific issues encountered during alkylation reactions with this compound.

Problem 1: Low or No Product Yield

You've set up your reaction with a suitable nucleophile but observe low conversion of your starting material or a low isolated yield of the desired product.

  • Cause 1: Insufficient Reactivity of the Nucleophile.

    • Explanation: The nucleophilicity of your substrate (amine, phenol, thiol, etc.) is critical. Weakly nucleophilic compounds will react slowly.

    • Solution: Activate the nucleophile by converting it to its conjugate base. For example, deprotonate a phenol to a more nucleophilic phenoxide using a suitable base. For weak amine nucleophiles, consider stronger bases or higher temperatures, but monitor for decomposition.

  • Cause 2: Inappropriate Base or Solvent Selection.

    • Explanation: The choice of base and solvent can dramatically affect SN2 reactions. The base must be strong enough to deprotonate the nucleophile without causing side reactions. The solvent should solubilize the reactants and favor the SN2 mechanism (polar aprotic solvents like DMF, acetonitrile, or THF are often preferred).

    • Solution: Consult the table below for recommended starting conditions. A common error is using a base that is too weak or a solvent that does not adequately dissolve the nucleophilic salt.

  • Cause 3: Degradation of this compound.

    • Explanation: The reagent can degrade, especially in the presence of moisture, strong bases, or prolonged heating. This is often indicated by the reaction mixture turning dark brown or black.

    • Solution:

      • Ensure all glassware is flame- or oven-dried and run the reaction under an inert atmosphere (Nitrogen or Argon).[12]

      • Use anhydrous solvents.

      • Add the this compound solution dropwise to the mixture of the nucleophile and base, potentially at a lower temperature (e.g., 0 °C), before slowly warming to the reaction temperature. This minimizes the time the alkylating agent is exposed to basic conditions at high concentrations.

  • Cause 4: Poor Workup and Purification Technique.

    • Explanation: Product can be lost during aqueous workup (if it has some water solubility) or by decomposition on silica gel during chromatography.[1][12]

    • Solution:

      • Minimize the volume of aqueous washes and perform back-extractions of the aqueous layers with your organic solvent.

      • If the product is suspected to be acid-sensitive, neutralize the silica gel by pre-treating it with a triethylamine/hexane solution before preparing your column.

G cluster_start cluster_analysis Analysis cluster_solutions Solutions cluster_outcome start Low or No Yield Observed check_sm Check TLC/LC-MS: Any Starting Material (SM)? start->check_sm check_side_products Any Side Products? check_sm->check_side_products No, SM consumed sol_reactivity Increase Reactivity: - Stronger Base - Higher Temperature - More Polar Solvent (DMF) check_sm->sol_reactivity Yes, SM remains sol_degradation Minimize Degradation: - Anhydrous Conditions - Inert Atmosphere - Lower Temp. Addition check_side_products->sol_degradation Yes, dark color, streaking on TLC sol_purification Optimize Purification: - Neutralize Silica - Recrystallize - Back-extract aqueous layers check_side_products->sol_purification No, clean reaction but low isolated mass end_node Improved Yield sol_reactivity->end_node sol_degradation->end_node sol_purification->end_node

Caption: Troubleshooting workflow for low yield reactions.

Problem 2: Formation of Multiple Products / Impurities

Your reaction works, but TLC or LC-MS analysis shows multiple spots, complicating purification and reducing the yield of the desired product.

  • Cause 1: Over-Alkylation.

    • Explanation: This is common with nucleophiles having multiple reactive sites, such as primary amines (leading to secondary and tertiary amines) or diols/dithiols. The mono-alkylated product is often more nucleophilic than the starting material, leading to a second alkylation.

    • Solution:

      • Stoichiometry: Use a large excess of the nucleophile (3-5 equivalents) to favor mono-alkylation statistically.

      • Slow Addition: Add the this compound slowly and at a low temperature to a solution of the nucleophile. This keeps the concentration of the electrophile low, reducing the chance of the product reacting again.

      • Alternative Routes: For primary amines, consider alternative methods like reductive amination if you need the mono-alkylated product exclusively, as direct alkylation can be difficult to control.[13]

  • Cause 2: Competing C- vs. O/N/S-Alkylation.

    • Explanation: Ambident nucleophiles, particularly phenoxides, can undergo alkylation at different atoms. While O-alkylation is often thermodynamically favored, C-alkylation (typically at the ortho position) can occur, especially in polar aprotic solvents.[14][15]

    • Solution: The outcome of this competition is highly dependent on the solvent, counter-ion, and temperature. Harder cations (like Na⁺) and polar aprotic solvents tend to favor O-alkylation. A systematic screen of conditions may be necessary.

  • Cause 3: N-Alkylation of the Oxazole Ring.

    • Explanation: this compound can, in principle, alkylate itself or another oxazole molecule at the N3 position, leading to dimerization or oligomerization. This is more likely under concentrated conditions or with prolonged reaction times at high temperatures.

    • Solution:

      • Maintain a reasonably dilute reaction concentration (e.g., 0.1 M).

      • Avoid excessive heating. If the reaction is sluggish, consider a more polar solvent or a stronger (but non-nucleophilic) base before significantly increasing the temperature.

G reagent This compound desired_product Desired Product (R-X-CH₂-Oxazole) reagent->desired_product SN2 Reaction (Primary Pathway) c_alkylation C-Alkylation (for Phenols) reagent->c_alkylation Ambident Nucleophile ring_alkylation Oxazole N-Alkylation (Dimerization) reagent->ring_alkylation Self-reaction nucleophile Nucleophile (R-XH) X = O, N, S nucleophile->desired_product overalkylation Over-alkylation (R-X(CH₂-Ox)₂) desired_product->overalkylation If X=NH or SH + another reagent molecule

Caption: Desired reaction pathway and major side reactions.

Recommended Starting Protocols

The following are generalized protocols. Optimization of temperature, reaction time, and stoichiometry is often necessary.

Table 1: General Conditions for Alkylation Reactions
Nucleophile TypeExample SubstrateRecommended BaseSolvent(s)Typical Temp.Key Considerations
Nitrogen Primary/Secondary AmineK₂CO₃, DIPEAACN, DMF25 - 80 °CRisk of over-alkylation with primary amines.[13]
Oxygen PhenolK₂CO₃, Cs₂CO₃ACN, DMF25 - 60 °CPotential for competing C-alkylation.[14]
Sulfur ThiolK₂CO₃, NaHTHF, DMF0 - 25 °CGenerally very fast and high-yielding.[16]
Protocol 1: General Procedure for N-Alkylation of an Amine
  • To a stirred solution of the amine (1.2 equivalents) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.[13]

Protocol 2: General Procedure for O-Alkylation of a Phenol
  • To a solution of the phenol (1.1 equivalents) in anhydrous DMF (0.1 M), add cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to ensure formation of the phenoxide.

  • Add this compound (1.0 equivalent) as a solid or a solution in DMF.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[14]

Protocol 3: General Procedure for S-Alkylation of a Thiol
  • To a solution of the thiol (1.05 equivalents) in anhydrous THF (0.1 M) in a flask under an inert atmosphere, add potassium carbonate (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purification by column chromatography is often straightforward.[16]

References

Common impurities in 4-(Bromomethyl)oxazole and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Bromomethyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their synthetic workflows. We understand that purity is paramount for successful downstream applications. This document provides in-depth, field-proven insights into identifying and removing common impurities encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)
Section 1: Impurity Identification

Q1: What are the most common impurities I might encounter in my crude this compound?

The impurity profile of this compound is heavily dependent on its synthetic route, which typically involves the bromination of 4-(hydroxymethyl)oxazole. The impurities can be categorized into three main groups:

  • Unreacted Starting Materials & Reagents: The most common impurity is the starting alcohol, 4-(hydroxymethyl)oxazole , arising from an incomplete bromination reaction.[1] Depending on the brominating agent used (e.g., PBr₃ or CBr₄/PPh₃), you may also find water-soluble phosphorus by-products or triphenylphosphine oxide.[1]

  • Side-Reaction Products: The high reactivity of the bromomethyl group can lead to the formation of polymeric by-products , especially if the reaction is exposed to basic conditions or excessive heat. Dimerization or oligomerization can result in a complex mixture that is often difficult to characterize. In some cases, over-bromination can lead to species like 2-bromo-4-(bromomethyl)oxazole .[2]

  • Degradation Products: this compound is susceptible to hydrolysis. Exposure to moisture during workup or storage can convert the product back to 4-(hydroxymethyl)oxazole .

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?

Anomalous peaks in an NMR spectrum can be frustrating. Here’s a systematic approach to identification:

  • Check for Starting Material: The most likely impurity is 4-(hydroxymethyl)oxazole. Compare your spectrum to a reference spectrum of the starting material. The methylene protons (-CH₂OH) will appear at a different chemical shift than the bromomethyl protons (-CH₂Br) and will lack the characteristic coupling to bromine.

  • Identify Solvent Residues: Consult established tables for the chemical shifts of common laboratory solvents (e.g., Ethyl Acetate, Dichloromethane, Hexanes) in your deuterated NMR solvent.[3][4][5] These are frequently the source of minor, sharp singlets.

  • Look for By-products from Reagents: If you used a triphenylphosphine-based bromination, look for the characteristic aromatic signals of triphenylphosphine oxide, a very common and often difficult-to-remove impurity.

  • Analyze Broader Signals: Broad humps or unresolved multiplets in the baseline may indicate the presence of oligomeric or polymeric materials.

Q3: My isolated product is a dark-colored oil or a sticky solid instead of a clean crystalline material. What is the likely cause?

This is a common issue and typically points to two culprits:

  • Polymerization: As mentioned, this compound can self-react to form polymers. This process is often accelerated by heat and trace impurities. These polymeric materials are typically amorphous, leading to oils or non-crystalline solids.

  • Persistent Colored Impurities: If the reaction itself produced baseline or colored by-products, they may be carried through the initial workup. These impurities can inhibit crystallization even at low concentrations.[6]

Section 2: Purification and Troubleshooting

Q4: What is the recommended first-line purification strategy for crude this compound?

For most cases, a two-stage approach is highly effective:

  • Aqueous Workup: First, perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water, a dilute sodium bicarbonate solution to remove any acidic by-products, and finally with brine to aid in the removal of water.[7] This step is crucial for removing inorganic salts and water-soluble impurities.[1]

  • Chromatography or Recrystallization: The choice between these two depends on the nature of the impurities.

    • Column Chromatography is generally the most robust method for separating a range of impurities with different polarities.[7][8]

    • Recrystallization is highly effective if the main impurity is the starting alcohol and the product is obtained in relatively high purity (>90%). It is often faster and more scalable than chromatography.

Below is a general decision-making workflow for purification.

PurificationWorkflow start Crude this compound workup Aqueous Workup (Water, NaHCO3, Brine) start->workup analysis Analyze Purity (TLC, NMR) workup->analysis high_purity >90% Purity? analysis->high_purity recrystallize Recrystallization high_purity->recrystallize Yes chromatography Silica Gel Column Chromatography high_purity->chromatography No oiling_out Product 'Oils Out'? recrystallize->oiling_out final_product Pure Product chromatography->final_product oiling_out->final_product No troubleshoot Troubleshoot Recrystallization (See Q5) oiling_out->troubleshoot Yes troubleshoot->chromatography

Figure 1: Purification decision workflow.

Q5: I'm attempting to recrystallize my product, but it keeps "oiling out." What steps can I take to resolve this?

"Oiling out" occurs when the compound separates from the solution as a super-cooled liquid instead of a solid crystal lattice. This is a frequent challenge, and here’s how to troubleshoot it.[6]

  • Slow Down the Cooling: Rapid cooling is a primary cause. After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask (e.g., in a beaker of warm water) can help.[6]

  • Re-evaluate Your Solvent System: The chosen solvent may be too "good." A suitable recrystallization solvent should dissolve the compound when hot but poorly when cold. Try a solvent in which your compound is less soluble, or use a mixed-solvent system. For a mixed system, dissolve the compound in a "good" solvent (like ethanol) and slowly add a "poor" anti-solvent (like water or hexanes) at an elevated temperature until turbidity persists. Then, add a drop or two of the good solvent to redissolve and cool slowly.[6]

  • Increase Purity: Impurities are known to disrupt crystal lattice formation.[6] If oiling out persists, it is a strong indicator that the crude material is not pure enough for recrystallization. In this case, purification by column chromatography is the necessary next step.

  • Induce Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.[6]

Q6: How can I remove the phosphorus-based by-products from my bromination reaction?

By-products from common brominating agents like phosphorus tribromide (PBr₃) or triphenylphosphine/CBr₄ are a frequent issue.

  • For PBr₃: The phosphorus-containing by-products are typically acidic and water-soluble. A thorough aqueous workup is key. Quenching the reaction carefully with a pH 7 phosphate buffer or a saturated sodium bicarbonate solution will neutralize and hydrolyze these species, allowing them to be washed away into the aqueous layer.[1]

  • For PPh₃/CBr₄: The primary by-product is triphenylphosphine oxide (TPPO). TPPO can be challenging to remove due to its moderate polarity and high crystallinity. While some of it can be removed during chromatography, it often co-elutes with products of similar polarity. If TPPO is a major contaminant, precipitation can be attempted. Adding a non-polar solvent like hexanes or a mixture of ether/hexanes to a concentrated solution of the crude product can sometimes cause the TPPO to selectively precipitate, after which the desired product can be recovered from the filtrate.

Q7: My purified this compound seems to degrade over time. What are the best storage conditions?

This compound is a reactive compound and requires proper storage to maintain its purity. A similar, related compound, 4-bromomethyl-2-chlorooxazole, was found to be stable for months under specific conditions. Based on its chemical nature, we strongly recommend the following:

  • Temperature: Store in a freezer at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation and hydrolysis from atmospheric moisture.

  • Container: Use a well-sealed vial with a Teflon-lined cap.

Impurity TypeSpecific ExamplePotential OriginRecommended Removal Method
Starting Material 4-(Hydroxymethyl)oxazoleIncomplete bromination reactionColumn Chromatography, Recrystallization
Reagent By-product Triphenylphosphine OxideUse of CBr₄/PPh₃ for brominationColumn Chromatography, Precipitation
Reagent By-product Phosphorus acidsUse of PBr₃ for brominationAqueous workup with basic wash[1]
Side-Product Polymeric materialsSelf-condensation via heat or baseColumn Chromatography (polymers may remain on baseline)
Side-Product 2-Bromo-4-(bromomethyl)oxazoleOver-brominationColumn Chromatography
Degradation Product 4-(Hydroxymethyl)oxazoleHydrolysis from moistureStore under inert gas; re-purify via chromatography
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for purifying crude this compound. The exact solvent system should be determined by TLC analysis first.

ChromatographyWorkflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_column 1. Prepare Silica Gel Column (Slurry pack with non-polar solvent) prep_sample 2. Prepare Sample (Adsorb crude product onto minimal silica) load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Solvent Gradient (e.g., 5% to 20% EtOAc in Hexanes) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporation) combine->evaporate end Pure this compound evaporate->end

Figure 2: Standard workflow for column chromatography.

Methodology:

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Hexanes or 2% EtOAc/Hexanes) and pack it into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[9] For example, you might run a gradient from 2% EtOAc/Hexanes to 15% EtOAc/Hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying material that is already >90% pure.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. A Hexanes/Ethyl Acetate or Ethanol/Water system may be effective.[1][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Preventing Dehalogenation of 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and frustrating side reaction encountered during coupling reactions: the dehalogenation of 4-(bromomethyl)oxazole. The benzylic-like bromide on this valuable heterocyclic building block is highly susceptible to reduction, leading to the formation of 4-methyloxazole and diminished yields of the desired product.[1][2] This resource offers field-proven insights and detailed protocols to help you mitigate this issue and achieve your synthetic goals.

Frequently Asked Questions (FAQs)
Q1: I'm performing a Suzuki coupling with this compound and my main product is 4-methyloxazole. What is causing this dehalogenation?

A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[3][4] The primary culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture. This highly reactive intermediate can reductively cleave the C-Br bond of your starting material before the desired cross-coupling can occur.

Several factors can generate Pd-H species:

  • Reaction with Base/Solvent: Common bases like carbonates or phosphates, especially in the presence of protic solvents (e.g., water, alcohols), can react with the palladium catalyst to form Pd-H.[5][6]

  • β-Hydride Elimination: While less direct for this substrate, β-hydride elimination from alkyl-palladium intermediates in the catalytic cycle can be a source of Pd-H if other alkyl species are present.[7]

  • Decomposition of Reagents: Impurities in solvents or the degradation of boronic acids can also serve as hydride sources.

The this compound is particularly susceptible due to the "benzylic" nature of the C-Br bond, which makes it prone to both oxidative addition to Pd(0) and subsequent side reactions.

Q2: How can I adjust my standard Suzuki-Miyaura conditions to minimize this dehalogenation?

A2: Optimizing your standard Suzuki conditions is the first line of defense. The goal is to favor the rate of transmetalation and reductive elimination over the competing dehalogenation pathway.

Here is a table outlining key parameters and recommended adjustments:

ParameterStandard Condition (Problematic)Recommended Adjustment for this compoundRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos) or a PEPPSI-type precatalyst.[3][8]Bulky, electron-rich ligands accelerate reductive elimination, the final step in the desired catalytic cycle, potentially outcompeting the dehalogenation pathway.[9] Pre-catalysts can ensure efficient generation of the active Pd(0) species.
Base Strong aqueous bases (e.g., Na₂CO₃, Cs₂CO₃)Anhydrous, milder bases like K₃PO₄ or KF.[10]Reduces the formation of Pd-H species from the reaction of the catalyst with water and strong bases.
Solvent Protic or aqueous solvent mixtures (e.g., Dioxane/H₂O, THF/H₂O)Anhydrous, aprotic solvents like Toluene, Dioxane, or DMF.[10][11]Minimizes the primary source of protons that contribute to hydrodehalogenation. Using minimal water is key if it's required for solubility.[11]
Temperature High temperatures (>100 °C)Lower the temperature (e.g., 70-90 °C).[12]Dehalogenation pathways can have a higher activation energy; running the reaction at the lowest effective temperature can favor the desired coupling.
Additives NoneConsider adding a stoichiometric amount of a halide scavenger (e.g., silver salts), though this can complicate the reaction.This is an advanced technique and should be used cautiously as it can interfere with the catalytic cycle.

It is crucial to ensure all reagents and solvents are of high purity and thoroughly degassed to remove oxygen, which can degrade the catalyst and promote side reactions.[9][13]

Troubleshooting Guide: Deeper Dive
Issue: Dehalogenation persists even after optimizing Suzuki conditions.

This indicates that the inherent reactivity of the C-Br bond in this compound under palladium catalysis is the dominant pathway. It's time to consider alternative coupling strategies that operate under milder conditions or via different mechanisms.

Stille coupling, which uses organostannanes, can sometimes be milder and more selective. In a study involving the closely related 4-bromomethyl-2-chlorooxazole, Stille coupling showed excellent selectivity for reaction at the bromomethyl position over the chloro position, suggesting it can be a more controlled reaction for this type of substrate.[14]

This modern technique has emerged as a powerful tool for coupling Csp³-hybridized centers like benzylic bromides under exceptionally mild, room-temperature conditions.[15] The mechanism involves single-electron transfer (SET) pathways, which can avoid the formation of the problematic Pd-H species altogether.[16][17]

  • Mechanism Overview: An iridium-based photoredox catalyst absorbs visible light and becomes a potent reductant. This excited-state catalyst reduces the Ni(II) precatalyst to a Ni(0) species. Separately, the benzylic bromide can be reduced to a benzylic radical, which then engages with the nickel catalytic cycle. This radical-based pathway is less prone to the hydrodehalogenation seen in traditional cross-coupling.[15]

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for Sensitive Substrates

This protocol is designed to minimize dehalogenation when coupling this compound with an arylboronic acid.

Workflow Diagram:

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification P1 Add this compound (1.0 eq), Arylboronic acid (1.2 eq), K3PO4 (2.0 eq) to oven-dried vial P2 Purge vial with Argon for 10 min P1->P2 R1 Add Pd2(dba)3 (2.5 mol%) and SPhos (5 mol%) P2->R1 R2 Add anhydrous Toluene R1->R2 C1 Degas mixture with Argon for 15 min R2->C1 C2 Heat to 80 °C with vigorous stirring C1->C2 C3 Monitor by TLC/LC-MS (2-12 hours) C2->C3 W1 Cool to RT, dilute with Ethyl Acetate C3->W1 W2 Wash with H2O and brine W1->W2 W3 Dry (Na2SO4), filter, concentrate W2->W3 W4 Purify via column chromatography W3->W4

Caption: Optimized Suzuki-Miyaura protocol workflow.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Place the sealed vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Photoredox/Nickel Dual Catalysis

This protocol provides a starting point for employing modern photoredox catalysis, which is often successful where traditional methods fail.

Conceptual Diagram of Catalytic Cycles:

G cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Visible Light Ir4 Ir(IV) Ir3_star->Ir4 SET Ni2 Ar-Ni(II)-X Ir3_star->Ni2 e- transfer Ir4->Ir3 SET Ni0 Ni(0)L Ni0->Ni2 Oxidative Addition (Ar-X) Ni1 Ar-Ni(I) Ni2->Ni1 Reduction Ni3 R-Ni(III)-Ar Ni1->Ni3 + R• Ni3->Ni0 Reductive Elimination (R-Ar) RBr R-Br (this compound) R_rad R• RBr->R_rad e- transfer from *Ir(III) or Ni(0) R_rad->Ni1

Caption: Simplified dual catalytic cycles in photoredox/Ni coupling.

Step-by-Step Methodology:

  • In a glovebox, add the aryl bromide (if applicable, 1.0 equiv.), this compound (1.2 equiv.), Ni catalyst (e.g., NiCl₂·glyme, 5 mol%), ligand (e.g., dtbbpy, 5 mol%), and photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(bpy)PF₆, 1 mol%) to a reaction vial.

  • Add an amine base (e.g., Hünig's base, 2.0 equiv.) and anhydrous, degassed solvent (e.g., DMF or DMA).

  • Seal the vial, remove from the glovebox, and place it in front of a blue LED light source with a cooling fan to maintain room temperature.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.

References

Technical Support Center: Improving Regioselectivity with 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications involving 4-(bromomethyl)oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges related to regioselectivity, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthetic routes effectively.

FAQ 1: I'm observing a mixture of products when reacting this compound with my nucleophile. What causes this lack of selectivity?

Answer:

This is a frequent and critical challenge in synthetic chemistry, most often arising when you are using an ambident nucleophile . This compound is a potent electrophile due to its benzylic-like bromide, which is an excellent leaving group. The primary issue is not with the oxazole starting material itself, but with the nature of the nucleophile reacting with it.

An ambident nucleophile is an anion that possesses two or more distinct nucleophilic centers. A classic example is an enolate ion, which can react at either the carbon or the oxygen atom. In the context of drug development, many heterocyclic scaffolds, such as pyridinones, quinazolinones, or indazoles, behave as ambident nucleophiles after deprotonation, offering competing N-alkylation and O-alkylation pathways.[1][2][3]

The formation of multiple regioisomers complicates purification, significantly reduces the yield of the desired product, and can lead to misleading results in biological assays if the isomers are not properly separated and identified.[4] Understanding the factors that control which atom of your nucleophile attacks the bromomethyl group is the key to mastering these reactions.

FAQ 2: My reaction with a heterocyclic amine yields both N-alkylated and O-alkylated products. How can I control the outcome to favor one over the other?

Answer:

The ability to selectively form either the N- or O-alkylated product is a classic problem of kinetic versus thermodynamic control .[5][6] The regiochemical outcome is not random; it is dictated by a delicate balance of reaction conditions that influence the energy landscape of the reaction pathways.

  • Kinetic Product: This product is formed via the pathway with the lowest activation energy (Ea). It is the faster-forming product and is favored under irreversible conditions, typically at lower temperatures and with shorter reaction times.[5] For many common heterocyclic systems, N-alkylation is the kinetic product.

  • Thermodynamic Product: This is the most stable product (lowest Gibbs free energy, G). If the reaction is reversible, even if the kinetic product forms first, it can revert to the starting materials and eventually isomerize to the more stable thermodynamic product. This pathway is favored by conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.[5][6] Often, O-alkylation results in the thermodynamically more stable product.

Below is a conceptual diagram illustrating the two competing reaction pathways.

G cluster_axis start Reactants (Nucleophile Anion + this compound) ts_kinetic TS (Kinetic) start->ts_kinetic  ΔG‡ (Kinetic) ts_thermo TS (Thermodynamic) start->ts_thermo      ΔG‡ (Thermo) kinetic_prod Kinetic Product (e.g., N-Alkylation) ts_kinetic->kinetic_prod thermo_prod Thermodynamic Product (e.g., O-Alkylation) ts_thermo->thermo_prod Y_axis->start X_axis_start->X_axis_end G cluster_kinetic Kinetic Control Strategy cluster_thermo Thermodynamic Control Strategy start Start: Poor Regioselectivity Observed (Mixture of N/O Isomers) q1 What is your primary goal? start->q1 kinetic Target: Kinetic Product (e.g., N-Alkylation) q1->kinetic  Kinetic thermo Target: Thermodynamic Product (e.g., O-Alkylation) q1->thermo Thermodynamic   k1 1. Lower Temperature Run reaction at 0°C or RT. kinetic->k1 t1 1. Increase Temperature Run reaction at 80°C or higher. thermo->t1 k2 2. Change Solvent Switch from DMF/DMSO to THF/Dioxane. k1->k2 k3 3. Change Base Use a strong, non-coordinating base (e.g., NaH, LiHMDS). k2->k3 k_check Analyze Ratio (NMR/LCMS). Is selectivity >95:5? k3->k_check k_success Success! Isolate Product. k_check->k_success Yes k_fail Re-evaluate. Consider protecting groups or alternative synthetic route. k_check->k_fail No t2 2. Change Solvent Use a polar aprotic solvent (e.g., DMF, DMSO). t1->t2 t3 3. Change Base Use a weaker carbonate base (e.g., K₂CO₃, Cs₂CO₃). t2->t3 t_check Analyze Ratio (NMR/LCMS). Is selectivity >95:5? t3->t_check t_success Success! Isolate Product. t_check->t_success Yes t_fail Re-evaluate. Is the desired product truly the thermodynamic one? t_check->t_fail No

References

Technical Support Center: Navigating the Reactivity of 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. 4-(Bromomethyl)oxazole is a highly valuable, reactive building block for introducing the 4-substituted oxazole moiety into complex molecules. However, its utility is matched by a nuanced reactivity profile where the choice of base and solvent is paramount to achieving high yields and preventing unwanted side reactions. This guide is structured to provide direct answers to common experimental challenges, moving from core principles to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions - Core Reactivity Principles

This section addresses foundational questions regarding the chemical behavior of this compound.

Q1: What is the primary reaction pathway for this compound with nucleophiles?

The primary reaction is a bimolecular nucleophilic substitution (SN2). The bromomethyl group at the C4 position functions as a potent electrophile. Bromide is an excellent leaving group, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, alkoxides, and stabilized carbanions.[1] This reactivity is significantly greater than its 2-(chloromethyl) analogue, allowing for milder reaction conditions and often higher yields.[2]

Q2: Why are the base and solvent so critical in reactions involving this molecule?

The choice of base and solvent directly controls both the rate of the desired SN2 reaction and the potential for undesired side reactions.

  • Base: The base's primary role is to deprotonate the incoming nucleophile, increasing its nucleophilicity. However, a base that is too strong can deprotonate the most acidic proton on the oxazole ring itself (at the C2 position), leading to ring cleavage.[3][4] Therefore, the base must be strong enough to activate the nucleophile but not so strong that it compromises the integrity of the oxazole core.

  • Solvent: The solvent influences the reaction rate by mediating the solubility of reactants and stabilizing transition states. For SN2 reactions, polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred as they solvate the counter-ion of the base but leave the nucleophile relatively "naked" and more reactive.[5] Protic solvents can hydrogen-bond with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.[6]

Q3: What is the main instability of the oxazole ring that I should be aware of?

The most significant vulnerability is the acidity of the proton at the C2 position (pKa ≈ 20).[7][8] In the presence of very strong bases, such as organolithium reagents (e.g., n-BuLi) or lithium diisopropylamide (LDA), this proton can be abstracted.[3] This deprotonation can initiate a cascade of reactions leading to the cleavage of the oxazole ring and the formation of an isonitrile intermediate, which is a common cause of reaction failure and the formation of complex side products.[4][9]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct, actionable advice for specific problems encountered during experiments.

Issue 1: Low or No Yield of the Desired Substituted Product

Q: My SN2 reaction with an alcohol, amine, or thiol nucleophile is slow, incomplete, or fails entirely. What are the most likely causes and how do I fix them?

A: This is a common issue that almost always traces back to an inappropriate base-solvent combination or insufficient temperature. The key is to enhance the nucleophile's reactivity without promoting side reactions.

Causality & Solution:

  • Insufficient Base Strength: Weak bases like triethylamine (TEA) may not be sufficient to fully deprotonate less acidic nucleophiles (e.g., phenols, secondary amines). This results in a low concentration of the active nucleophile.

    • Solution: Switch to a stronger, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) is an excellent and cost-effective choice for many O- and N-nucleophiles. For weakly acidic nucleophiles like stabilized carbanions (e.g., diethyl malonate), a much stronger base like sodium hydride (NaH) is required to generate the nucleophile quantitatively.[2][10]

  • Suboptimal Solvent Choice: Using a polar protic solvent like ethanol or methanol can significantly slow down an SN2 reaction. The solvent's hydroxyl groups form hydrogen bonds with the nucleophile, effectively "caging" it and reducing its reactivity.

    • Solution: Change to a polar aprotic solvent. Acetonitrile (MeCN) is a good starting point. For more challenging reactions, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can dramatically accelerate reaction rates by effectively solvating the cation (e.g., K⁺) while leaving the nucleophilic anion highly reactive.[11][12]

  • Inadequate Temperature: SN2 reactions have an activation energy barrier that must be overcome. While some reactions with highly reactive nucleophiles proceed at room temperature, many require moderate heating.[5]

    • Solution: If the reaction is clean but slow at room temperature (as monitored by TLC), gradually increase the temperature to 50-80 °C. Be cautious, as excessive heat can promote elimination or decomposition pathways.

Data Summary: Recommended Starting Conditions for SN2 Reactions
Nucleophile TypeRecommended BaseRecommended Solvent(s)Typical Temp. (°C)Citation(s)
Primary/Secondary AmineK₂CO₃, Cs₂CO₃Acetonitrile, THF, DMF25 - 60[11]
Phenol / AlcoholK₂CO₃, NaHDMF, THF25 - 100[2]
ThiolNaH, K₂CO₃DMF, THF5 - 25[2]
Diethyl MalonateNaH, NaOEtTHF, Anhydrous EtOH5 - 25[2][10]

Issue 2: Formation of Complex Side Products & Suspected Ring-Opening

Q: My reaction has produced multiple unidentified spots on the TLC plate, and I have a low yield of the desired product. I used a strong base. How can I determine if ring-opening occurred and prevent it?

A: The formation of multiple, often polar, byproducts in the presence of a strong base is a classic sign of oxazole ring cleavage.

Causality & Solution:

As previously discussed, a base that is too strong (e.g., n-BuLi, LDA, t-BuOK in some cases) will preferentially deprotonate the C2 position of the oxazole ring over the intended nucleophile.[3][4] This leads to a ring-opened isonitrile intermediate that can polymerize or react further to create a complex mixture.

  • Diagnostic Check: The most definitive way to check for the isonitrile byproduct is through IR spectroscopy. Look for a strong, sharp absorption in the range of 2150-2110 cm⁻¹, which is characteristic of the isonitrile (N≡C) stretch.

  • Prevention: The solution is to use a base with a pKa value that is well-matched to the nucleophile but significantly lower than that required to deprotonate the oxazole C2-H.

    • Switch to Milder Bases: Immediately cease using organolithium bases for simple SN2 reactions on the bromomethyl group. Revert to alkali metal carbonates (K₂CO₃, Cs₂CO₃) or, for more demanding deprotonations, sodium hydride (NaH), which is typically sufficient for all but the most weakly acidic nucleophiles.

Visualizing the Competing Pathways

The following diagram illustrates the desired SN2 pathway versus the destructive ring-opening pathway.

G cluster_0 Desired SN2 Pathway (Mild Base) cluster_1 Undesired Ring-Opening (Strong Base) A This compound + Nu-H C [Nu⁻] A->C Deprotonation D SN2 Transition State A->D B Base (e.g., K₂CO₃) B->C C->D Nucleophilic Attack E Desired Product + Br⁻ D->E Leaving Group Departure F This compound H C2-Deprotonated Oxazole Anion F->H C2 Deprotonation G Strong Base (e.g., n-BuLi) G->H I Ring-Opened Isonitrile H->I Ring Cleavage J Decomposition / Side Products I->J

Caption: Desired SN2 reaction vs. undesired base-induced ring opening.

Part 3: Experimental Protocols & Workflows

These generalized protocols provide a validated starting point for your experiments. Always monitor reactions by TLC to determine the optimal reaction time.

Protocol A: N-Alkylation of an Amine with K₂CO₃ in Acetonitrile

This protocol is suitable for most primary and secondary amines.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq.), this compound (1.1 eq.), and finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the disappearance of the starting materials by TLC. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure N-alkylated oxazole.

Protocol B: C-Alkylation of Diethyl Malonate with NaH in THF

This protocol is a classic example of alkylating a stabilized carbanion and is a key step in the synthesis of the NSAID Oxaprozin.[2]

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then suspend it in anhydrous Tetrahydrofuran (THF).

  • Nucleophile Generation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1.1 eq.) in anhydrous THF dropwise via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC until the this compound is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude material by silica gel chromatography.

General Experimental Workflow

The following diagram outlines the decision-making process for setting up a successful reaction.

workflow start Start: Plan Reaction assess_nu Assess Nucleophile (Nu-H) pKa start->assess_nu pka_high pKa > 25 (e.g., Malonates, Ketones) assess_nu->pka_high Weakly Acidic pka_mid pKa 10-25 (e.g., Phenols, Amides, Amines) assess_nu->pka_mid Moderately Acidic select_base_strong Select Strong Base: NaH pka_high->select_base_strong select_base_mild Select Mild Base: K₂CO₃, Cs₂CO₃ pka_mid->select_base_mild select_solvent Select Polar Aprotic Solvent: THF, DMF, MeCN select_base_strong->select_solvent select_base_mild->select_solvent run_rxn Run Reaction (Monitor by TLC) select_solvent->run_rxn workup Aqueous Workup & Extraction run_rxn->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Decision workflow for base and solvent selection.

References

How to minimize homocoupling in Suzuki reactions of 4-(Bromomethyl)oxazole.

Author: BenchChem Technical Support Team. Date: January 2026

<_Step2>

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are working with the reactive electrophile 4-(bromomethyl)oxazole and wish to minimize the formation of homocoupling byproducts. Here, we provide in-depth answers to frequently asked questions and a systematic troubleshooting guide to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?

A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two identical molecules of one of the coupling partners react to form a symmetrical dimer.[1] There are two main types:

  • Boronic Acid Homocoupling: Two molecules of the organoboron reagent (e.g., an arylboronic acid) couple to form a symmetrical biaryl. This is often the most prevalent type of homocoupling.[1]

  • Substrate Homocoupling: Two molecules of the organic halide (in this case, this compound) couple to form 1,2-bis(oxazol-4-yl)ethane.

This side reaction is problematic because it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate due to their structural similarity to the target molecule.[1]

Q2: Why is this compound a particularly challenging substrate for Suzuki coupling?

A: The challenge with this compound lies in the nature of its C(sp³)-Br bond. Unlike the more common aryl halides (with a C(sp²)-X bond), this substrate is a benzylic-type halide. This has several implications:

  • High Reactivity: The C-Br bond is highly activated, leading to a very fast rate of oxidative addition to the Pd(0) catalyst.[2] While this can be advantageous, it can also accelerate side reactions if the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) are not equally fast.

  • Susceptibility to Other Pathways: Benzylic halides can be prone to other side reactions, such as β-hydride elimination if applicable, or nucleophilic substitution by the base present in the reaction mixture.[3]

  • Potential for Inversion: Oxidative addition to benzylic halides is known to proceed with inversion of stereochemistry, which is a key mechanistic consideration.[2]

Q3: What are the primary mechanisms that lead to boronic acid homocoupling?

A: The formation of boronic acid homocoupling products is primarily driven by the presence of palladium(II) species and oxygen.[1][4]

  • Pd(II)-Mediated Pathway: If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which regenerates Pd(0) but produces the unwanted dimer.[5]

  • Oxygen-Induced Pathway: Dissolved oxygen in the reaction solvent can oxidize the active Pd(0) catalyst to Pd(II).[4] This newly formed Pd(II) can then enter the homocoupling cycle described above, leading to a continuous, catalytic formation of the byproduct.[5][6] It has been shown that even trace amounts of oxygen can significantly increase the rate of homocoupling.[5]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to diagnosing and resolving issues with homocoupling in the Suzuki reaction of this compound.

Issue 1: I'm observing a significant amount of boronic acid homocoupling (biaryl byproduct).

This is the most common issue. The primary culprits are excess Pd(II) species and the presence of oxygen.

Root Cause Analysis & Solutions:

  • Inadequate Degassing: The presence of dissolved oxygen is a key driver for homocoupling.[1]

    • Solution: Implement a rigorous degassing protocol. Subsurface sparging, where an inert gas (nitrogen or argon) is bubbled through the solvent for 30-60 minutes, is highly effective.[1] Following this, maintain a positive pressure of inert gas throughout the reaction.

  • Pd(II) Precatalyst Issues: Using a Pd(II) source without an efficient reduction step promotes homocoupling as the initial pathway to generate the active Pd(0) catalyst.[5]

    • Solution 1: Use a Pd(0) Source. Start with a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the need for an in-situ reduction step that can generate homocoupling products.

    • Solution 2: Use a Precatalyst. Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) species, often minimizing homocoupling.

  • Slow Transmetalation: If the transmetalation step is slow relative to oxidative addition, the Pd(II)-intermediate has more time to participate in side reactions.

    • Solution: Ensure your boronic acid is of high quality and activated efficiently. Using a more stable derivative like a potassium trifluoroborate or a boronate ester can sometimes be beneficial.[3] The choice of base is also critical for activating the boronic acid.[7]

Issue 2: My yield is low, and I see byproducts from my boronic acid decomposing.

Boronic acid instability is a frequent cause of poor reaction outcomes.

Root Cause Analysis & Solutions:

  • Protodeboronation: The C-B bond can be cleaved by protic sources (like water), especially under certain pH conditions, replacing the boron moiety with a hydrogen atom.[8][9]

    • Solution 1: Use a More Stable Boron Reagent. Convert the boronic acid to a more robust derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][8] MIDA boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions.[2] Potassium trifluoroborates are also known for their increased stability.[10]

    • Solution 2: Control Water Content. While Suzuki reactions often benefit from some water, excess water can promote protodeboronation. If using an anhydrous solvent, ensure it is truly dry.

  • Oxidative Degradation: Boronic acids can be oxidized, especially in the presence of air, to form phenols and boric acid.[11]

    • Solution: Store boronic acids under an inert atmosphere and refrigerate them.[8] When weighing and adding to the reaction, minimize exposure to air.

Optimization Strategies & Protocols

Ligand and Base Selection

The choice of ligand and base is critical for promoting the desired cross-coupling pathway over homocoupling.

  • Ligands: For reactive sp³-hybridized electrophiles like this compound, bulky and electron-rich phosphine ligands are often superior.[12][13]

    • Buchwald Ligands: Ligands such as SPhos and XPhos are excellent choices.[14][15] Their steric bulk promotes the final reductive elimination step, accelerating the turnover of the catalytic cycle and disfavoring side reactions.[5][16] SPhos, in particular, has shown outstanding activity in Suzuki reactions, allowing for low catalyst loadings and high yields.[15][17]

    • N-Heterocyclic Carbenes (NHCs): NHCs are highly electron-donating and can be very effective ligands for stabilizing the palladium catalyst.[7]

  • Bases: The base activates the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation.[18][19]

    • Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[19]

    • Considerations: The optimal base is substrate-dependent. A stronger base may be needed for less reactive boronic acids, but overly strong bases can promote substrate decomposition. Screening a few different bases is often necessary.[19]

ParameterRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or a modern precatalystMinimizes initial Pd(II) concentration, reducing a primary homocoupling pathway.[5]
Ligand SPhos, XPhos, or other bulky monophosphine ligandsSteric bulk accelerates reductive elimination, increasing catalytic turnover and outcompeting side reactions.[15][16]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Effectively forms the active boronate species required for transmetalation.[19] Strength should be matched to the boronic acid's reactivity.
Solvent Toluene, Dioxane, or THF (often with a small amount of water)Common solvents for Suzuki coupling; water can aid in dissolving the base and facilitating the catalytic cycle.
Atmosphere Strictly Inert (Argon or Nitrogen)Crucial for preventing oxidation of Pd(0) to Pd(II), a key driver of homocoupling.[1]
General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize homocoupling.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the previously degassed solvent (e.g., Toluene/H₂O 10:1 mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Competing Pathways

The following diagram illustrates the desired Suzuki catalytic cycle versus the competing homocoupling pathway that is initiated by Pd(II) species.

Suzuki_vs_Homocoupling Suzuki Cycle vs. Homocoupling Pathway cluster_suzuki Desired Suzuki Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (R¹-X) pd0->oa R¹-X (this compound) pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex trans Transmetalation (R²-B(OH)₂ + Base) pd2_complex->trans pd2_r1r2 R¹-Pd(II)L₂-R² trans->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Regenerates Catalyst product R¹-R² (Desired Product) re->product pd2_source Pd(II) Source (Precatalyst or O₂ Oxidation) hc_trans1 Transmetalation (R²-B(OH)₂) pd2_source->hc_trans1 pd2_r2 R²-Pd(II)L₂-X hc_trans1->pd2_r2 hc_trans2 Transmetalation (R²-B(OH)₂) pd2_r2->hc_trans2 pd2_r2r2 R²-Pd(II)L₂-R² hc_trans2->pd2_r2r2 hc_re Reductive Elimination pd2_r2r2->hc_re hc_re->pd0 Generates Active Catalyst hc_product R²-R² (Homocoupling Byproduct) hc_re->hc_product

Caption: Desired Suzuki Cycle vs. Undesired Homocoupling Pathway.

Troubleshooting Workflow

Use this decision tree to systematically address homocoupling issues.

Troubleshooting_Workflow Troubleshooting Homocoupling in Suzuki Reactions start High Homocoupling Observed q_degas Is your degassing protocol rigorous? (e.g., subsurface sparging) start->q_degas sol_degas ACTION: Implement subsurface sparging for 30-60 min. Maintain inert atmosphere. q_degas->sol_degas No q_catalyst Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q_degas->q_catalyst Yes sol_degas->q_catalyst sol_catalyst ACTION: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern, well-defined precatalyst. q_catalyst->sol_catalyst Yes q_boronic Is the boronic acid old or of questionable purity? q_catalyst->q_boronic No sol_catalyst->q_boronic sol_boronic ACTION: Use fresh, high-purity boronic acid or switch to a more stable derivative (pinacol ester, MIDA boronate). q_boronic->sol_boronic Yes q_ligand Are you using an optimal ligand for a reactive C(sp³)-Br bond? q_boronic->q_ligand No sol_boronic->q_ligand sol_ligand ACTION: Screen bulky, electron-rich ligands like SPhos or XPhos to accelerate reductive elimination. q_ligand->sol_ligand No end_node Re-run optimized reaction. Monitor for improvement. q_ligand->end_node Yes sol_ligand->end_node

Caption: A decision tree for troubleshooting homocoupling.

References

Validation & Comparative

Verifying the Blueprint: A Comparative Guide to Mass Spectrometry for the Structural Confirmation of 4-(Bromomethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-(Bromomethyl)oxazole, a reactive and versatile building block in medicinal chemistry, presents a unique analytical challenge due to its halogenated and heterocyclic nature. This guide provides an in-depth comparison of mass spectrometry-based approaches for its structural elucidation, moving beyond a simple recitation of methods to explain the causality behind analytical choices. We will explore the comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), delve into the nuances of ionization sources—Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI)—and contrast the capabilities of high-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.

The Analytical Challenge: Understanding this compound

This compound (C₄H₄BrNO) is a small molecule with a molecular weight of approximately 161.98 g/mol .[1] Its structure, featuring a polar oxazole ring and a reactive bromomethyl group, dictates the optimal analytical strategies. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in its identification. However, the bromomethyl group also introduces the potential for thermal lability, a critical consideration for certain analytical techniques.[2]

Strategic Decision-Making in Mass Spectrometry

The selection of an appropriate mass spectrometry workflow is a critical decision that directly impacts the quality and reliability of the structural data obtained. The primary choice lies between a gas-phase or liquid-phase introduction of the sample into the mass spectrometer.

Caption: Decision workflow for selecting the appropriate mass spectrometry technique.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Question

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For halogenated compounds, GC-MS with an electron ionization (EI) source is a standard approach.[4]

Causality Behind the Choice: The primary advantage of GC-MS with EI is the generation of extensive and reproducible fragmentation patterns. This "hard" ionization technique provides a wealth of structural information, akin to a molecular fingerprint, which is invaluable for confirming the identity of a known compound or elucidating the structure of a new one.

Self-Validation System: The fragmentation pattern obtained from GC-EI-MS can be compared against spectral libraries (e.g., NIST, Wiley) for known compounds. For a novel compound like this compound, the fragmentation pattern must be logically consistent with its proposed structure. The presence of the bromine isotope pattern in the molecular ion and bromine-containing fragments serves as an internal validation point.

Predicted Electron Ionization (EI) Fragmentation of this compound

Based on established fragmentation patterns of oxazoles and halogenated compounds, the following pathway is predicted for this compound under EI conditions.[5]

G M+. [C4H4BrNO]+. m/z 160/162 Frag1 [C4H4NO]+. m/z 81 M+.->Frag1 - Br. Frag2 [C3H2NO]+. m/z 68 Frag1->Frag2 - CH Frag3 [C3H3N]+. m/z 53 Frag2->Frag3 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Key Predicted Fragments:

  • [M]⁺· at m/z 160/162: The molecular ion, showing the characteristic 1:1 isotopic pattern for bromine.

  • [M-Br]⁺ at m/z 81: Loss of the bromine radical, a common fragmentation for bromoalkanes.

  • [M-HBr]⁺· at m/z 80: Loss of hydrogen bromide.

  • Fragments from ring cleavage: Cleavage of the oxazole ring can lead to characteristic ions, such as those resulting from the loss of CO or HCN.[5]

Considerations for GC-MS: The primary concern for analyzing this compound by GC-MS is its potential thermal lability. The high temperatures of the GC inlet and column could induce degradation, leading to a distorted analytical result. Therefore, a careful evaluation of thermal stability is necessary before adopting a GC-MS method.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve the this compound product in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Inlet Temperature: Start with a lower inlet temperature (e.g., 200 °C) to minimize the risk of thermal degradation.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a final temperature of around 250 °C at a rate of 10-20 °C/min is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Gentler Approach

LC-MS is the preferred method for compounds that are non-volatile, thermally labile, or of higher polarity.[6] Given the potential for thermal degradation of this compound, LC-MS presents a more robust alternative to GC-MS.

Ionization Source Comparison: ESI vs. APCI

The choice of ionization source in LC-MS is critical for achieving optimal sensitivity and generating meaningful data.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase by creating a fine spray of charged droplets.Ionization occurs in the gas phase via a corona discharge that ionizes the mobile phase, which then ionizes the analyte.
Analyte Polarity Best for polar to moderately polar compounds.Ideal for less polar to non-polar compounds.[7]
Thermal Lability "Soft" ionization, suitable for thermally labile compounds.[7]Requires heating to vaporize the mobile phase, which can cause degradation of thermally sensitive analytes.
Flow Rates Optimal at lower flow rates (typically < 1 mL/min).More efficient at higher flow rates (typically > 0.5 mL/min).[7]
Adduct Formation Commonly forms protonated molecules ([M+H]⁺) or adducts with solvent ions (e.g., [M+Na]⁺, [M+NH₄]⁺).Primarily forms protonated molecules ([M+H]⁺).

For this compound, ESI is the more logical starting point. Its oxazole ring provides sufficient polarity for efficient ionization via ESI, and the "soft" nature of this technique will prevent the thermal degradation that might occur with APCI.[8]

High-Resolution Mass Analyzer Comparison: Q-TOF vs. Orbitrap

For unambiguous structural confirmation, high-resolution mass spectrometry (HRMS) is indispensable. HRMS provides highly accurate mass measurements, enabling the determination of elemental composition. The two most common HRMS analyzers are Q-TOF and Orbitrap.[9]

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Principle Ions are separated based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube.Ions are trapped in an electrostatic field and their frequency of oscillation is measured and converted to a mass-to-charge ratio.[10]
Resolution Typically in the range of 30,000 - 60,000 FWHM.Can achieve very high resolutions, often exceeding 100,000 and up to 280,000 FWHM or more.[11]
Mass Accuracy Typically 1-3 ppm.Typically sub-ppm (<1 ppm).[9]
Scan Speed Generally faster scan speeds, beneficial for fast chromatography.Scan speed is inversely proportional to resolution; higher resolution requires longer scan times.[12]
Dynamic Range Generally a wider in-spectrum dynamic range.Can be susceptible to space-charge effects, which may limit the dynamic range for complex samples.[12]
Cost & Maintenance Often a lower initial cost and potentially simpler maintenance.Higher initial cost and can have more complex maintenance requirements.

Expertise in Action: For the structural confirmation of a synthesized product like this compound, where the sample is relatively clean, the superior resolution and mass accuracy of an Orbitrap analyzer would be advantageous. This allows for a very confident determination of the elemental composition from the accurate mass of the molecular ion and its fragments. However, a modern Q-TOF instrument also provides sufficient resolution and mass accuracy for this purpose and may be a more practical choice in a high-throughput environment due to its faster scan speeds.[9]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve the this compound product in a mobile phase compatible solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from 5-95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: Positive ion Electrospray Ionization (ESI).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Data Acquisition: Perform both full scan MS and tandem MS (MS/MS) experiments. For MS/MS, select the protonated molecular ion ([M+H]⁺) at m/z 161.95/163.95 as the precursor ion.

Data Interpretation: A Self-Validating System

The combination of chromatographic retention time, accurate mass measurement, isotopic pattern, and fragmentation data creates a robust, self-validating system for structural confirmation.

Workflow for Data Validation:

Caption: A logical workflow for the validation of this compound structure using LC-HRMS data.

Conclusion: An Integrated Approach for Confident Structural Assignment

The structural confirmation of this compound is best approached with a clear understanding of its chemical properties and the capabilities of modern mass spectrometry. While GC-MS can provide valuable fragmentation information, its utility is contingent on the thermal stability of the analyte. LC-MS, particularly with ESI, offers a more universally applicable and gentler method. For unambiguous confirmation, high-resolution mass spectrometry is essential. An Orbitrap analyzer provides the highest level of mass accuracy and resolution, while a Q-TOF offers a balance of excellent performance with higher throughput capabilities. By employing the systematic workflows and protocols outlined in this guide, researchers can confidently and rigorously confirm the structure of their this compound products, ensuring the integrity of their subsequent research and development efforts.

References

A Senior Application Scientist's Guide to 4-(Halomethyl)oxazoles: A Comparative Analysis of Bromide vs. Chloride in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, 4-(halomethyl)oxazoles serve as critical building blocks for synthesizing complex molecular architectures.[1][2][3][4][5] The choice between a bromomethyl or chloromethyl handle on the oxazole scaffold is a pivotal decision that dictates reaction kinetics, yield, and overall synthetic strategy. This in-depth guide provides a comparative analysis of 4-(bromomethyl)oxazole and 4-(chloromethyl)oxazole, grounded in the fundamental principles of nucleophilic substitution. We will dissect the causality behind their reactivity differences, present a standardized experimental protocol for comparative analysis, and offer a decision-making framework for researchers in the field.

Introduction: The Strategic Importance of 4-(Halomethyl)oxazoles

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][4][5] Its ability to engage in various non-covalent interactions makes it an attractive component for drug design.[1][2] The functionalization of the oxazole ring is key to tuning its pharmacological profile. The 4-(halomethyl) group, in particular, acts as a versatile electrophilic handle, allowing for the covalent attachment of various nucleophilic fragments via S_N2 reactions. This directness and efficiency make it a favored strategy for late-stage functionalization and the construction of chemical libraries for drug screening.

The Decisive Factor: Leaving Group Ability in S_N2 Reactions

To understand the reactivity differences between this compound and 4-(chloromethyl)oxazole, we must first revisit the principles of the S_N2 reaction. The rate of an S_N2 reaction is dependent on several factors, but paramount among them is the ability of the leaving group to depart. An ideal leaving group is one that is stable in its anionic form after it has accepted the electron pair from the breaking bond.[6]

The governing principle is simple: weaker bases are better leaving groups .[6][7] When comparing the halide ions, their stability as leaving groups increases as we descend the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻ [6][8]

This trend is dictated by two primary factors:

  • Polarizability and Size: Bromide is a larger and more polarizable ion than chloride.[9][10] The negative charge is dispersed over a larger volume, reducing charge density and increasing its stability in solution.[9]

  • Basicity: The stability of the halide ion corresponds to the acidity of its conjugate acid (HX). Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[7] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a more stable, and thus better, leaving group.[6][7]

This fundamental difference in leaving group ability is the primary driver for the enhanced reactivity of bromomethyl compounds over their chloromethyl counterparts.[11][12]

Head-to-Head Comparison: this compound vs. 4-(Chloromethyl)oxazole

The principles outlined above translate directly to the reactivity of our target compounds. The 4-(halomethyl)oxazole system behaves analogously to a benzylic halide, where the halogen is attached to a carbon adjacent to an aromatic ring. This position is highly activated towards S_N2 displacement.

Reactivity Analysis

This compound is the more reactive of the two electrophiles. The weaker carbon-bromine (C-Br) bond and the superior stability of the bromide leaving group lower the activation energy for the S_N2 transition state.[8] This translates to faster reaction rates, often allowing for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) and shorter reaction times.[11][12]

4-(Chloromethyl)oxazole , while still a competent electrophile, is inherently less reactive. The stronger carbon-chlorine (C-Cl) bond and the less stable chloride leaving group result in a higher activation energy barrier.[8] Consequently, reactions often require more forcing conditions, such as elevated temperatures or the use of stronger bases, and typically proceed over longer timeframes to reach completion.[12]

Data Summary Table
ParameterThis compound4-(Chloromethyl)oxazoleRationale
Relative Reaction Rate FasterSlowerBromide is a better leaving group than chloride, leading to a lower activation energy for the S_N2 reaction.[7][8][9]
Typical Reaction Temp. Lower (e.g., Room Temp. to 50°C)Higher (e.g., 50°C to Reflux)More thermal energy is often required to overcome the higher activation barrier associated with the C-Cl bond cleavage.[12]
Typical Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)The higher reactivity of the bromo-derivative leads to a faster conversion to the product.[12]
Substrate Stability Less StableMore StableThe higher reactivity of the C-Br bond can make the compound more susceptible to degradation over long-term storage.
Cost & Availability Generally HigherGenerally LowerChlorination reagents are often cheaper and more readily available than brominating agents.

Experimental Protocol: A Model Nucleophilic Substitution with Benzylamine

To provide a tangible comparison, the following protocol describes a standardized S_N2 reaction with benzylamine. This protocol is designed to be self-validating; by running the reactions side-by-side under identical conditions (initially at room temperature), the difference in reactivity will be readily observable via TLC monitoring.

Objective: To synthesize N-((oxazol-4-yl)methyl)benzylamine and compare the reaction rates of the bromo- and chloro- starting materials.

Materials:

  • This compound or 4-(Chloromethyl)oxazole (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 30% EtOAc in Hexanes)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 eq) and 4-(chloromethyl)oxazole (1.0 eq) in anhydrous acetonitrile (to make a ~0.2 M solution).

  • Reagent Addition: To each flask, add potassium carbonate (1.5 eq) followed by benzylamine (1.1 eq). Causality: K₂CO₃ is a mild, insoluble base used to neutralize the HBr or HCl byproduct generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction every 30 minutes by thin-layer chromatography (TLC). Spot the starting material and the reaction mixture on the same plate. Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progress. The bromo- reaction is expected to proceed significantly faster.

  • Heating (if necessary): If the reaction with 4-(chloromethyl)oxazole is sluggish at room temperature after 4-6 hours, gently heat the reaction to 50°C and continue to monitor by TLC.

  • Workup: Once the starting material is consumed (as judged by TLC), filter the reaction mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Key Processes

S_N2 Reaction Mechanism

Decision_Workflow Reagent Selection Guide Start Project Goal: Synthesize Oxazole Derivative CheckNucleophile Is the nucleophile a) Sensitive/Unstable? b) Weak/Poorly Reactive? Start->CheckNucleophile CheckScale Is this a large-scale synthesis where cost is a major driver? CheckNucleophile->CheckScale No UseBromo Choose: This compound CheckNucleophile->UseBromo Yes CheckScale->UseBromo No (Prioritize reaction speed and mild conditions) ConsiderChloro Consider: 4-(Chloromethyl)oxazole (Optimize conditions, e.g., higher temp) CheckScale->ConsiderChloro Yes UseChloro Choose: 4-(Chloromethyl)oxazole ConsiderChloro->UseChloro

References

A Comparative Guide to the Biological Activity of 4-Substituted vs. 2-Substituted Oxazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This five-membered heterocycle, with its unique structural and electronic properties, offers a versatile template for designing novel therapeutic agents. A critical aspect of oxazole-based drug design is the substitution pattern on the ring, which profoundly influences the molecule's biological activity, potency, and selectivity. This guide provides an in-depth, objective comparison of the biological activities of 4-substituted oxazoles versus their 2-substituted isomers, supported by experimental data and insights into their structure-activity relationships (SAR).

The Strategic Importance of Substitution Patterns

The positioning of substituents on the oxazole ring dictates the molecule's three-dimensional shape, electronic distribution, and potential for interaction with biological targets.[3] Substitutions at the 2- and 4-positions, in particular, have been extensively explored, leading to the discovery of potent antimicrobial, anticancer, and enzyme-inhibiting agents.[4][5] Understanding the nuances of how each substitution pattern affects biological outcomes is paramount for researchers in drug development.

Comparative Analysis of Biological Activities

While direct head-to-head comparisons of isomeric 2- and 4-substituted oxazoles are not abundant in the literature, a comparative analysis can be drawn from studies focusing on di-substituted derivatives and by examining trends within each isomeric class.

Anticancer Activity: A Case Study in 2,4-Disubstituted Oxazoles

A significant body of research on the anticancer properties of oxazoles centers on 2,4-disubstituted analogs. A noteworthy study by Tai et al. (2006) on 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers provides valuable SAR insights.[6]

Structure-Activity Relationship (SAR) of 2-Phenyl-Oxazole-4-Carboxamides:

  • Substitution at the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical for pro-apoptotic activity. Electron-withdrawing groups, particularly at the para position, generally enhance potency. For instance, a 4-chloro or 4-cyano substituent on the phenyl ring leads to highly potent compounds.

  • The 4-Carboxamide Moiety: The carboxamide group at the 4-position is a key pharmacophoric feature. The nature of the amine substituent on the carboxamide also influences activity, with small, unbranched alkyl groups often being favorable.

The following table summarizes the activity of selected 2-phenyl-oxazole-4-carboxamide derivatives from the study by Tai et al. (2006)[6]:

Compound IDR (on 2-phenyl)R' (on 4-carboxamide)EC50 (nM) in DLD-1 cellsGI50 (nM) in DLD-1 cells
1a HCH(CH3)211001100
1d 4-ClCH(CH3)2280250
1k 4-CNCH(CH3)2270229

These findings highlight that in a 2,4-disubstituted scaffold, the 2-position serves as a crucial site for modification to fine-tune potency, while the 4-position can carry a key interacting moiety like a carboxamide.

Antimicrobial Activity

In the realm of antimicrobial agents, studies on 2,4-disubstituted oxazoles have also shed light on the importance of the substitution pattern. Research by Kaspady et al. (2009) on a series of 2,4-disubstituted oxazoles revealed that substituents at both positions significantly influence antibacterial activity.[7] Their findings suggest that having heteroaryl or alkyl groups at the 2-position, combined with electron-withdrawing groups like chloro or bromo on a 4-aryl substituent, can enhance antibacterial efficacy.[7]

While this doesn't offer a direct comparison to singly 2-substituted or 4-substituted analogs, it underscores the synergistic contribution of substituents at both positions. It can be inferred that the electronic and steric properties of the group at the 2-position modulate the overall electronic character of the oxazole ring, which in turn affects its interaction with bacterial targets, while the 4-substituent can be tailored for target binding and pharmacokinetic properties.

Mechanistic Insights: Inhibition of Tubulin Polymerization

Several oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[1][8][9] The oxazole core can act as a scaffold to position aryl groups in a manner that allows them to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[10][11]

The following diagram illustrates the proposed mechanism of action for oxazole-based tubulin polymerization inhibitors:

G cluster_0 Cellular Environment Free Tubulin Free Tubulin Microtubules Microtubules Free Tubulin->Microtubules Polymerization Mitotic Arrest Mitotic Arrest Free Tubulin->Mitotic Arrest Microtubules->Free Tubulin Depolymerization Oxazole Derivative Oxazole Derivative Oxazole Derivative->Free Tubulin Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Proposed mechanism of action for oxazole-based tubulin inhibitors.

Synthesis of 2-Substituted and 4-Substituted Oxazoles

The synthetic accessibility of each isomer is a critical consideration in drug development. Different synthetic routes are typically employed for 2- and 4-substituted oxazoles.

General Synthesis of 2,4-Disubstituted Oxazoles: A common method involves the condensation of an α-haloketone with an amide (Robinson-Gabriel synthesis and related methods). This approach allows for the introduction of diversity at both the 2- and 4-positions.

The following diagram outlines a general synthetic workflow:

G Amide Amide Condensation Condensation Amide->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation 2,4-Disubstituted Oxazole 2,4-Disubstituted Oxazole Condensation->2,4-Disubstituted Oxazole

Caption: General synthetic route to 2,4-disubstituted oxazoles.

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential.

In Vitro Anticancer Activity Screening (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13]

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test oxazole derivatives in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of the oxazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 35°C for 18-24 hours for many common bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Concluding Remarks

The substitution pattern on the oxazole ring is a critical determinant of biological activity. While the available literature often focuses on polysubstituted derivatives, making a direct comparison of 2- versus 4-substituted isomers challenging, some key trends emerge. For anticancer activity, particularly in the context of 2,4-disubstituted oxazoles, the 2-position appears to be a key site for modulating potency through electronic effects, while the 4-position often bears a functional group crucial for target interaction. In antimicrobial agents, a synergistic effect between substituents at both positions is often observed.

The choice of which isomeric scaffold to pursue in a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. The synthetic accessibility of each isomer also plays a practical role in this decision. This guide provides a foundational understanding of the structure-activity relationships of 2- and 4-substituted oxazoles, offering valuable insights for researchers and scientists in the field of drug development.

References

A comparative study of different synthetic routes to 4-functionalized oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Functionalized Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide array of biological targets, leading to broad therapeutic applications including antibacterial, anti-inflammatory, and anticancer agents.[3][4]

While numerous methods exist for synthesizing the oxazole core, the regioselective introduction of functional groups, particularly at the C4 position, is of paramount importance for modulating pharmacological activity and tuning molecular properties. This guide provides a comparative analysis of key synthetic routes to 4-functionalized oxazoles, offering field-proven insights into their mechanisms, scope, and practical application. We will delve into the causality behind experimental choices, providing researchers with the necessary framework to select and optimize the ideal pathway for their specific target molecule.

The Van Leusen Reaction: A Cornerstone for 5- and 4,5-Substituted Oxazoles

First reported in 1972, the Van Leusen oxazole synthesis has become one of the most convenient and widely used methods for preparing oxazole-based molecules.[3] The reaction's power lies in its use of tosylmethyl isocyanide (TosMIC), a uniquely reactive C2N1 synthon that reacts with aldehydes in the presence of a base to form the oxazole ring.[5][6]

Mechanistic Insights

The reaction proceeds via a well-defined pathway, which is crucial to understand for troubleshooting and optimization. The choice of a base, typically potassium carbonate, is critical; it must be strong enough to deprotonate the acidic α-carbon of TosMIC but mild enough to avoid promoting side reactions with the aldehyde substrate.

  • Deprotonation: A base abstracts the acidic proton from the α-carbon of TosMIC.

  • Nucleophilic Attack: The resulting TosMIC anion attacks the electrophilic carbonyl carbon of an aldehyde.

  • Cyclization: The intermediate alkoxide undergoes a 5-endo-dig intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[6]

  • Elimination: The base promotes the elimination of the p-toluenesulfinic acid, an excellent leaving group, to yield the aromatic 5-substituted oxazole.[5]

To achieve 4-functionalization, a one-pot modification involving an initial alkylation of the TosMIC anion with an aliphatic halide is employed, directly leading to 4,5-disubstituted oxazoles.[3][6]

Van_Leusen_Mechanism cluster_start Step 1: Deprotonation cluster_attack Step 2 & 3: Attack & Cyclization cluster_elimination Step 4: Elimination TosMIC Tos-CH2-NC (TosMIC) Anion Tos-CH(-)-NC (Anion) TosMIC->Anion + Base Base Base (e.g., K2CO3) Oxazoline 4-Tosyl-oxazoline Intermediate Anion->Oxazoline + Aldehyde, then 5-endo-dig cyclization Aldehyde R-CHO (Aldehyde) Product 5-Substituted Oxazole Oxazoline->Product - Tos-H, - Base

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 4,5-Disubstituted Oxazolines

This protocol highlights a modern, time-efficient approach using microwave irradiation.[6] The elevated temperature accelerates the rate of cyclization and elimination, significantly reducing reaction times compared to conventional heating.

Materials:

  • Aldehyde (3 mmol)

  • Tosylmethyl isocyanide (TosMIC) (3 mmol)

  • Potassium phosphate (K₃PO₄) (3 mmol, 1 equiv.)

  • Isopropanol (IPA)

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine the aldehyde, TosMIC, and K₃PO₄ in isopropanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60 °C with a power of 280 W for the specified time (typically 10-30 minutes, monitored by TLC).[6]

  • After cooling, dilute the mixture with water and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.[6]

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Approach

The Robinson-Gabriel synthesis is a foundational method for forming the oxazole ring through the acid-catalyzed cyclodehydration of α-acylamino ketones.[7][8] While traditionally used for 2,5-disubstituted oxazoles, its utility extends to 4-functionalized analogues provided the appropriate α-acylamino ketone precursor is synthesized.

Mechanistic Insights

The reaction is driven by the formation of a stable aromatic ring. A strong dehydrating agent, such as sulfuric acid or polyphosphoric acid, is required to catalyze the key steps.[4][8]

  • Enolization/Protonation: The ketone carbonyl is protonated by the acid catalyst, promoting enolization.

  • Intramolecular Attack: The nucleophilic oxygen of the amide group attacks the protonated enol or a related intermediate.

  • Dehydration: A sequence of proton transfers and the elimination of two molecules of water results in the formation of the aromatic oxazole ring.[9]

The primary limitation of this method is the often-harsh conditions required (strong acids, high temperatures), which can be incompatible with sensitive functional groups.[2] However, modern variations have been developed to mitigate these issues.[8]

Robinson_Gabriel_Mechanism Start α-Acylamino Ketone Protonated Protonated Intermediate Start->Protonated + H+ Cyclized Cyclized Hemiaminal Protonated->Cyclized Intramolecular Nucleophilic Attack Oxazoline Dehydrated Oxazoline Cyclized->Oxazoline - H2O Product Substituted Oxazole Oxazoline->Product - H2O

Caption: Simplified mechanism of the Robinson-Gabriel Synthesis.

Modern Methods: Tailoring Functionality with Precision

While classic named reactions provide robust foundations, modern synthetic chemistry offers highly specific and often milder routes to complex 4-functionalized oxazoles.

TMSOTf-Promoted Synthesis of 4-Cyanooxazoles

A recently developed one-pot method allows for the efficient synthesis of pharmacologically relevant 4-cyanooxazoles directly from aldehydes.[10] This reaction involves a remarkable triple-consecutive insertion of an isocyanide.

Causality in Reagent Selection:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): This powerful Lewis acid is crucial for activating the aldehyde and promoting the key insertion and cyclization steps.

  • TBAB (Tetrabutylammonium bromide): Acts as a phase-transfer catalyst and aids in stabilizing key intermediates.[10]

  • tBuNC (tert-Butyl isocyanide): The isocyanide source that is sequentially incorporated to build the final heterocyclic structure.

This metal-free approach demonstrates excellent functional group tolerance, accommodating aromatic, heteroaromatic, and even alkyl aldehydes, and proceeds in high yields.[10]

Experimental Protocol: Synthesis of 4-Cyanooxazoles

Materials:

  • Aldehyde (0.3 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.2 equiv)

  • Dioxane (0.5 mL)

  • tert-Butyl isocyanide (tBuNC) (1.5 mmol, 5.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)

  • 3Å Molecular Sieves

Procedure:

  • To a 15 mL sealed tube, add the aldehyde, TBAB, and dioxane.

  • Add tBuNC to the reaction mixture.

  • In a glove box, add TMSOTf and 3Å molecular sieves.

  • Backfill the sealed tube with nitrogen.

  • Stir the reaction mixture at 100 °C in an oil bath overnight.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography.[10]

Mechanochemical Synthesis of 5-Amino-4-Cyanoxazoles

Green chemistry principles have driven the development of solvent-free synthetic methods. Mechanochemistry, using a ball mill to grind reactants together, provides a rapid and sustainable route to 5-amino-4-cyanoxazoles.[11] This method avoids bulk solvents, simplifies work-up, and can be significantly faster than solution-phase reactions.[12] The reaction of 3-amino-3,3-dichloroacrylonitriles with amines in the presence of dipotassium phosphate yields the target compounds in as little as 10 minutes.[11]

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends heavily on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups within the target molecule.

MethodStarting MaterialsKey Reagents/CatalystTypical YieldsFunctional Group ToleranceKey AdvantagesKey Limitations
Van Leusen Reaction Aldehyde, TosMIC, Alkyl HalideK₂CO₃ or K₃PO₄Good to ExcellentModerate to GoodVersatile, reliable, one-pot for 4,5-disubstitution.[3][6]Requires stoichiometric base; sulfinic acid byproduct can complicate workup.[13]
Robinson-Gabriel α-Acylamino KetoneH₂SO₄, PPA, POCl₃Moderate to GoodLow to ModerateUtilizes readily available starting materials.[8]Harsh acidic conditions, high temperatures, limited functional group compatibility.[2]
TMSOTf-promoted Aldehyde, IsocyanideTMSOTf (Lewis Acid)HighBroadMetal-free, one-pot, high yields, provides valuable 4-cyano group for further functionalization.[10]Requires inert atmosphere (glove box); stoichiometric Lewis acid.
Mechanochemical Dichloroacrylonitrile, AmineK₂HPO₄ (Base)Good to ExcellentGood (for aliphatic amines)Extremely fast, solvent-free (green), simple workup.[11][12]Scope can be limited, particularly with less nucleophilic aromatic amines.[11]
Fischer Synthesis Cyanohydrin, AldehydeAnhydrous HClModerateLowDirect route from simple carbonyls.[14]Requires anhydrous gaseous HCl; mechanism can involve chloro-intermediates.[14][15]

Workflow for Method Selection

Choosing the correct synthetic pathway is a critical decision in any research program. The following workflow provides a logical framework for making this choice.

Selection_Workflow Start Define Target 4-Functionalized Oxazole Q1 Is the 4-substituent a cyano group? Start->Q1 Q2 Are starting materials an aldehyde and an alkylatable precursor? Q1->Q2 No M1 Use TMSOTf-promoted isocyanide insertion Q1->M1 Yes Q3 Is the precursor an α-acylamino ketone? Q2->Q3 No M2 Use Van Leusen reaction with alkyl halide Q2->M2 Yes Q4 Are green chemistry/speed critical? Q3->Q4 No M3 Use Robinson-Gabriel cyclodehydration Q3->M3 Yes M4 Consider Mechanochemical synthesis Q4->M4 Yes Other Investigate other transition-metal catalyzed or specialized routes Q4->Other No

Caption: Decision workflow for selecting a synthetic route.

Conclusion and Future Outlook

The synthesis of 4-functionalized oxazoles is a dynamic field, evolving from classic, robust reactions to highly sophisticated and sustainable modern methodologies. While the Van Leusen and Robinson-Gabriel syntheses remain valuable tools in the synthetic chemist's arsenal, newer methods provide unprecedented access to specific functionalities like the cyano group under milder or more environmentally benign conditions. The choice of method is not arbitrary but a strategic decision based on a thorough understanding of reaction mechanisms, substrate limitations, and overall synthetic goals. As the demand for novel, intricately functionalized heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable routes to scaffolds like the 4-functionalized oxazole will undoubtedly remain a key research focus.

References

A Comparative Guide to the Cytotoxicity of Oxazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Oxazole Derivatives in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within the vast field of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of research, owing to their diverse chemical properties and biological activities. Among these, the oxazole moiety, a five-membered heterocycle containing one oxygen and one nitrogen atom, has garnered significant attention as a promising scaffold for the development of novel anticancer drugs.[1][2][3]

Oxazole derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, including those resistant to conventional chemotherapeutics.[2] Their mechanisms of action are multifaceted, often targeting key cellular processes essential for cancer cell proliferation, survival, and metastasis.[1][4] Many of these derivatives have shown remarkable potency, with IC50 values extending into the nanomolar range, highlighting their potential for clinical translation.[1][2]

This guide provides a comprehensive comparison of the cytotoxic profiles of various oxazole derivatives against different cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their performance supported by experimental data. We will delve into their mechanisms of action, providing visual representations of the key signaling pathways they disrupt. Furthermore, this guide includes detailed, field-proven protocols for essential cytotoxicity and mechanistic assays to facilitate the replication and validation of these findings.

Comparative Cytotoxicity of Oxazole Derivatives

The efficacy of an anticancer agent is fundamentally determined by its ability to induce cell death in cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a critical metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. A lower IC50 value signifies a more potent compound.

The following table summarizes the cytotoxic activity (IC50 values) of selected oxazole and oxadiazole derivatives across a panel of human cancer cell lines. This comparative data underscores the broad-spectrum anticancer potential of this class of compounds and highlights derivatives with exceptional potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,3-Oxazole Sulfonamide Compound 16 Leukemia (Average)0.0114[5]
2-Chloro-5-methyl analogueLeukemia (Average)0.0488[5]
1-Naphthyl analogueLeukemia (Average)0.0447[5]
1,3,4-Oxadiazole Compound 5 SKOV3 (Ovarian)14.2[6]
A549 (Lung)18.3[6]
MCF7 (Breast)30.9[6]
U87 (Glioblastoma)35.1[6]
T98G (Glioblastoma)34.4[6]
LN229 (Glioblastoma)37.9[6]
Compound 1 T98G (Glioblastoma)39.2[7]
U87 (Glioblastoma)60.3[7]
LN229 (Glioblastoma)80.4[7]
Pyridine-based 1,3,4-Oxadiazole Compound 5k (3,5-dichloro substitution)A549 (Lung)6.99[8]
Isoxazole Derivatives Compound 3d MDA-MB-231 (Breast)35.9[9]
MCF-7 (Breast)43.4[9]
Compound 4d MDA-MB-231 (Breast)35.1[9]
MCF-7 (Breast)39.0[9]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Mechanisms of Action: Disrupting the Cancer Cell Machinery

The potent cytotoxicity of oxazole derivatives stems from their ability to interfere with critical cellular pathways that are often dysregulated in cancer. Two of the most well-documented mechanisms are the inhibition of the STAT3 signaling pathway and the disruption of tubulin polymerization.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis.[10] In many cancers, STAT3 is constitutively activated, leading to the uncontrolled expression of genes that promote tumor growth and prevent apoptosis (programmed cell death).[11]

Certain oxazole derivatives have been identified as potent inhibitors of STAT3.[1][12] They function by disrupting the dimerization of activated STAT3, a crucial step for its translocation to the nucleus and subsequent gene transcription.[12] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-xL, ultimately sensitizing the cancer cells to apoptosis.[12]

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Oxazole Oxazole Derivative Oxazole->STAT3_dimer Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Activation Cytokine Cytokine/ Growth Factor Cytokine->Receptor 1. Ligand Binding

Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.

Disruption of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is crucial for the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis.

Many potent anticancer drugs, such as paclitaxel and the vinca alkaloids, target tubulin.[13] A growing body of evidence indicates that certain oxazole derivatives also exert their cytotoxic effects by disrupting microtubule dynamics.[1][14] These compounds can inhibit tubulin polymerization, leading to the depolymerization of microtubules.[14] This disruption of the microtubule network triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[14][15]

Tubulin_Inhibition cluster_process Microtubule Dynamics cluster_outcome Cellular Consequences Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Depolymerization->Tubulin Oxazole Oxazole Derivative Oxazole->Polymerization Inhibition G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Disruption of tubulin polymerization by oxazole derivatives leading to apoptosis.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of oxazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the oxazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Annexin V/Propidium Iodide Assay for Apoptosis

The Annexin V assay is a widely used method for detecting early apoptosis.[3] During the initial stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with a compromised membrane.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the oxazole derivatives for the desired time.

    • Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Washing:

    • Wash the cells twice with cold 1X PBS. Centrifuge and carefully discard the supernatant after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[2] PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[2] By measuring the fluorescence intensity of PI in permeabilized cells, one can quantify the DNA content and thus the phase of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting:

    • Culture and treat cells with oxazole derivatives as described for the apoptosis assay.

    • Harvest the cells by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 0.5 mL of cold PBS to achieve a single-cell suspension.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution. The G0/G1 peak will have the lowest fluorescence intensity (2N DNA content), the G2/M peak will have approximately double the fluorescence intensity (4N DNA content), and the S phase cells will have an intermediate fluorescence intensity.

Conclusion: A Promising Future for Oxazole-Based Cancer Therapeutics

The evidence presented in this guide strongly supports the continued exploration of oxazole derivatives as a promising class of anticancer agents. Their potent and broad-spectrum cytotoxicity, coupled with their diverse mechanisms of action targeting key oncogenic pathways, positions them as valuable candidates for further preclinical and clinical development. The ability of these compounds to inhibit STAT3 and disrupt tubulin polymerization, two well-validated targets in oncology, underscores their therapeutic potential.

The provided experimental protocols offer a robust framework for researchers to further investigate the anticancer properties of novel oxazole derivatives. By employing these standardized assays, the scientific community can generate high-quality, comparable data that will accelerate the discovery and development of the next generation of cancer therapeutics. As our understanding of the intricate cellular and molecular basis of cancer deepens, the rational design and synthesis of novel oxazole-based compounds will undoubtedly play a crucial role in the ongoing fight against this devastating disease.

References

A Comparative Guide to Electrophilic Reagents for C4-Methyl Oxazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic molecules with significant biological activity.[1][2][3] Its unique electronic properties and ability to act as a peptide mimetic make it a cornerstone for drug discovery programs targeting everything from cancer and inflammation to bacterial and viral infections.[3][4] Consequently, methods to introduce and elaborate the oxazole core are of paramount importance to synthetic chemists.

A common and effective strategy for incorporating the oxazole moiety involves the alkylation of nucleophiles with an electrophilic 4-methyloxazole equivalent. For years, 4-(bromomethyl)oxazole has been the workhorse reagent for this purpose. Its high reactivity makes it a potent electrophile for forming C-N, C-O, and C-S bonds. However, this reactivity comes at a cost: the compound is a potent lachrymator, can be unstable upon storage, and may be too reactive for substrates bearing sensitive functional groups.

This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers a nuanced understanding of the options available. We will delve into the relative reactivity, stability, and synthetic accessibility of these reagents, supported by experimental data and protocols, to empower chemists to make informed decisions that best suit their specific synthetic challenges.

The Benchmark: Understanding this compound

This compound is a highly effective reagent for the SN2 displacement of its bromine atom by a wide range of nucleophiles. The bromide ion is an excellent leaving group, rendering the methylene carbon highly electrophilic. This reactivity is a double-edged sword, making it ideal for efficient reactions but also contributing to its instability and hazardous nature.

Alternative Electrophilic Reagents

The choice of an alternative often hinges on balancing reactivity with stability and ease of handling. We will compare the following key alternatives, all derived from the common, stable precursor, (1,3-oxazol-4-yl)methanol.[5][6]

  • 4-(Chloromethyl)oxazole : The direct halogen analogue.

  • 4-(Tosyloxymethyl)oxazole & 4-(Mesyloxymethyl)oxazole : Sulfonate esters as stable, yet reactive, alternatives.

  • (1,3-Oxazol-4-yl)methanol : A stable precursor for in-situ activation or two-step procedures.

Visualizing the Synthetic Pathways

The following workflow illustrates how these key electrophilic reagents can be synthesized from a common, stable alcohol precursor, which itself is typically prepared by the reduction of an ethyl carboxylate.

G cluster_0 Precursor Synthesis cluster_1 Electrophile Generation start Ethyl 2-R-oxazole-4-carboxylate alcohol (2-R-1,3-Oxazol-4-yl)methanol start->alcohol Reduction (e.g., DIBAL-H) bromo This compound (High Reactivity, Low Stability) alcohol->bromo Bromination (e.g., CBr4, PPh3) chloro 4-(Chloromethyl)oxazole (Moderate Reactivity & Stability) alcohol->chloro Chlorination (e.g., SOCl2) tosyl 4-(Tosyloxymethyl)oxazole (Good Reactivity, High Stability) alcohol->tosyl Sulfonylation (e.g., TsCl, base)

Caption: Synthesis of electrophilic reagents from a common precursor.

Comparative Analysis: Reactivity, Stability, and Handling

The primary difference between these reagents lies in the leaving group ability, which directly correlates with reactivity. The general order of leaving group aptitude is: Bromide > Tosylate > Mesylate > Chloride.

ReagentRelative ReactivityStability / HandlingKey AdvantagesTypical Conditions
This compound Very HighLow stability, lachrymator, moisture-sensitive.Fast reactions, high yields with robust nucleophiles.Room temp or mild heating, weak base (e.g., K₂CO₃).
4-(Tosyloxymethyl)oxazole HighCrystalline solid, high thermal stability, easy to handle.Excellent balance of reactivity and stability, non-lachrymatory.Mild to moderate heating (40-80 °C), stronger base may be needed.
4-(Mesyloxymethyl)oxazole HighOften an oil, but generally stable and easy to handle.Similar to tosylate, sometimes preferred for solubility.Mild to moderate heating (40-80 °C).
4-(Chloromethyl)oxazole ModerateMore stable than bromo-analog, less lachrymatory.[7]Cost-effective, suitable for large-scale synthesis where lower reactivity is acceptable.Higher temperatures (60-100 °C), stronger base (e.g., NaH) often required.[7]
(1,3-Oxazol-4-yl)methanol (Inactive)Very stable solid, long shelf-life, safe to handle.[5]Safest option, allows for in-situ activation (e.g., Mitsunobu) or conversion to other electrophiles.N/A (requires activation).
Causality Behind Experimental Choices

When choosing a reagent, the scientist must consider the nucleophilicity of their substrate and the overall functional group tolerance required.

  • For a robust, strong nucleophile (e.g., a deprotonated malonate) : this compound is an excellent choice, providing rapid and high-yielding C-alkylation.[8]

  • For a sensitive substrate with multiple functional groups or a weaker nucleophile (e.g., a secondary amine) : The lower reactivity and harsher conditions required for 4-(chloromethyl)oxazole might lead to side reactions or decomposition.[7] Here, a tosylate or mesylate is superior, offering high reactivity under more controlled conditions.

  • For library synthesis or when handling concerns are paramount : Using the stable (1,3-oxazol-4-yl)methanol and performing a one-pot tosylation/mesylation followed by nucleophilic addition without isolating the intermediate is a highly efficient and safe workflow.

Decision-Making Flowchart for Reagent Selection

G start Start: Need to Functionalize a Nucleophile (Nu-H) with an Oxazole Moiety q1 Is the Nucleophile Highly Reactive & Robust? start->q1 reagent_bromo Use this compound q1->reagent_bromo Yes q2 Are Stability & Handling a Major Concern? q1->q2 No reagent_alcohol Consider a Two-Step/In-Situ Activation from (1,3-Oxazol-4-yl)methanol reagent_bromo->reagent_alcohol If too reactive reagent_tosyl Use 4-(Tosyloxymethyl)oxazole or 4-(Mesyloxymethyl)oxazole q2->reagent_tosyl Yes q3 Is Lower Reactivity Acceptable (e.g., for Cost or Process Safety)? q2->q3 No q3->reagent_tosyl No reagent_chloro Use 4-(Chloromethyl)oxazole q3->reagent_chloro Yes

Caption: A flowchart to guide the selection of the appropriate reagent.

Beyond Direct Substitution: Advanced Strategies

While electrophilic substitution is a powerful tool, modern synthetic chemistry offers alternative approaches for C4-functionalization that avoid halomethyl intermediates altogether.

  • Palladium-Catalyzed Cross-Coupling : If the desired substituent is an aryl or vinyl group, synthesizing a 4-bromo or 4-triflyloxy-oxazole and performing a Suzuki or Stille coupling can be highly effective.[9][10] This approach offers a completely different retrosynthetic disconnection.

  • Direct C-H Functionalization : For certain substrates, direct metal-catalyzed functionalization of the C-H bond at the 4-position of a 4-methyloxazole can be an atom-economical strategy, though it often requires specific directing groups or inherent substrate reactivity.[11][12]

Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and laboratory safety procedures.

Protocol 1: Synthesis of 4-(Tosyloxymethyl)-2-phenyloxazole

This protocol demonstrates the conversion of a stable alcohol precursor to a highly stable and reactive tosylate.

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-phenyl-1,3-oxazol-4-yl)methanol (1.0 eq.), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M), and triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Addition : Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up : Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Protocol 2: Comparative N-Alkylation using 4-(Bromomethyl)- vs. 4-(Chloromethyl)-2-phenyloxazole

This comparison highlights the difference in required reaction conditions.

A) Using 4-(Bromomethyl)-2-phenyloxazole (High Reactivity)

  • Setup : In a vial, dissolve morpholine (1.2 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile or DMF (0.2 M).

  • Addition : Add a solution of 4-(bromomethyl)-2-phenyloxazole (1.0 eq.) in the same solvent.

  • Reaction : Stir the mixture at room temperature for 2-6 hours. Monitor by TLC for the disappearance of the bromomethyl starting material.

  • Work-up & Purification : Filter off the solid base. Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired N-alkylated product.

B) Using 4-(Chloromethyl)-2-phenyloxazole (Moderate Reactivity)[7]

  • Setup : In a flame-dried flask under an inert atmosphere, dissolve morpholine (1.2 eq.) in anhydrous DMF (0.2 M). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) carefully at 0 °C and stir for 20 minutes.

  • Addition : Add a solution of 4-(chloromethyl)-2-phenyloxazole (1.0 eq.) in anhydrous DMF.

  • Reaction : Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC.

  • Work-up & Purification : Carefully quench the reaction at 0 °C with water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography.

The contrast in conditions—room temperature with a weak base for the bromide versus elevated temperature with a strong base for the chloride—is a direct consequence of their different reactivities and serves as a practical guide for experimental design.[7]

Conclusion

While this compound remains a useful and highly reactive tool for oxazole functionalization, its drawbacks in terms of stability and handling necessitate a broader toolkit for the modern synthetic chemist. Sulfonate esters like 4-(tosyloxymethyl)oxazole represent a superior alternative for many applications, providing an excellent balance of high reactivity and benchtop stability, thereby increasing the reliability and safety of synthetic procedures. The less reactive 4-(chloromethyl)oxazole can be a cost-effective option for large-scale syntheses where its moderate reactivity is sufficient. Finally, the use of the stable precursor (1,3-oxazol-4-yl)methanol provides the ultimate flexibility, allowing for on-demand generation of the desired electrophile. By understanding the distinct advantages and limitations of each reagent, researchers can optimize their synthetic routes to this invaluable heterocyclic scaffold.

References

A Researcher's Guide to Confirming Substitution on the Oxazole Ring: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the oxazole ring is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds. Its precise functionalization is critical for modulating biological activity. However, the inherent electronic properties of the oxazole ring present a nuanced challenge: directing substitution to the desired position (C2, C4, or C5) and, just as importantly, unambiguously confirming the resulting regiochemistry.

The Electronic Landscape of the Oxazole Ring

The oxazole ring is an aromatic heterocycle containing two heteroatoms, oxygen at position 1 and nitrogen at position 3. This arrangement creates a distinct electronic distribution that dictates its reactivity. The nitrogen atom acts as a pyridine-type nitrogen, withdrawing electron density from the ring through an inductive effect, making the ring generally electron-deficient. This deactivation makes classical electrophilic aromatic substitution more challenging than on electron-rich heterocycles like pyrrole or furan.

However, the positions are not electronically equivalent:

  • C2: This position is the most electron-deficient due to its location between the two electronegative heteroatoms. The C2-proton is the most acidic, making it the primary site for deprotonation and subsequent reaction with electrophiles.[1][2] Nucleophilic aromatic substitution is also most feasible at C2, provided a suitable leaving group is present.[1][2][3]

  • C5: This position is the most electron-rich carbon and is the typical site for electrophilic aromatic substitution, as the intermediate carbocation can be stabilized by the adjacent oxygen atom.[2][4]

  • C4: The reactivity of the C4 position is intermediate and often less favored for either electrophilic or nucleophilic attack unless other positions are blocked or directing groups are present.[1]

This electronic landscape means that controlling regioselectivity often requires carefully chosen synthetic strategies, moving beyond classical substitutions to modern, catalyst-driven C-H functionalization.

Comparative Methodologies for Regioselective Substitution

The choice of synthetic strategy is paramount in targeting a specific position on the oxazole ring. Below, we compare the leading methods for C2, C5, and C4 substitution, highlighting the mechanistic rationale for their selectivity.

Method 1: Direct C-H Arylation - A Battle of C2 vs. C5

Direct C-H arylation has emerged as a powerful, atom-economical method for functionalizing heterocycles, avoiding the need for pre-functionalized starting materials. In the case of oxazole, regioselectivity between the C2 and C5 positions can be exquisitely controlled by the choice of catalyst, ligand, and solvent system.[5][6][7] This tunability provides a compelling alternative to building the substituted ring from scratch.

A seminal study by Strotman et al. demonstrated a highly effective, ligand-controlled palladium-catalyzed direct arylation of oxazole with aryl halides and triflates, achieving >100:1 selectivity for either the C2 or C5 position.[5][6][7]

G cluster_c5 C5-Selective Arylation cluster_c2 C2-Selective Arylation C5_reagents Oxazole + Ar-X Pd(OAc)2, Ligand 5/6 Pivalic Acid, K2CO3 Polar Solvent (DMA) C5_product 5-Aryl-oxazole (>100:1 selectivity) C5_reagents->C5_product 110 °C C5_mech Mechanism: Concerted Metalation-Deprotonation (CMD) favored by polar solvent C5_product->C5_mech C2_reagents Oxazole + Ar-X Pd(OAc)2, Ligand 3 Pivalic Acid, K2CO3 Nonpolar Solvent (Toluene) C2_product 2-Aryl-oxazole (>100:1 selectivity) C2_reagents->C2_product 110 °C C2_mech Mechanism: Direct Deprotonation favored by nonpolar solvent & more basic conditions C2_product->C2_mech start Oxazole Substrate start->C5_reagents start->C2_reagents

Causality Behind Experimental Choices:

  • C5-Selectivity: Achieved in a polar solvent like N,N-dimethylacetamide (DMA) with specific phosphine ligands. The polar environment is believed to favor a Concerted Metalation-Deprotonation (CMD) pathway, where the C5-H bond is broken in the rate-determining step. This pathway is more sensitive to the electronic character of the C-H bond, favoring the more electron-rich C5 position.

  • C2-Selectivity: Favored in nonpolar solvents like toluene. This condition, often paired with stronger bases, is thought to proceed via direct deprotonation of the most acidic proton (C2-H) prior to the involvement of the palladium catalyst.[5]

Table 1: Comparison of Regioselective Direct Arylation Conditions

ParameterC5-Selective ArylationC2-Selective Arylation
Catalyst System Pd(OAc)₂, Pivalic AcidPd(OAc)₂, Pivalic Acid
Ligand Bulky, electron-rich phosphines (e.g., cataCXium® A)Tri-tert-butylphosphine
Solvent Polar (e.g., DMA)Nonpolar (e.g., Toluene)
Base K₂CO₃K₂CO₃ or stronger bases (KOH, KOtBu)
Selectivity >100:1 for C5>100:1 for C2
Proposed Mechanism Concerted Metalation-Deprotonation (CMD)Direct Deprotonation
Method 2: Classical Electrophilic Substitution at C5

For reactions like halogenation, electrophilic substitution remains a viable route. The C5 position is the kinetically and thermodynamically favored site for attack.

Representative Protocol: Electrophilic Bromination A common procedure involves treating the oxazole substrate with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The reaction's success often depends on the presence of activating groups on the oxazole ring.

  • Dissolve the oxazole substrate in a solvent such as CCl₄ or DMF.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC or GC-MS).

  • Quench the reaction, perform an aqueous workup, and purify the product by chromatography.

The regioselectivity arises from the ability of the ring oxygen to stabilize the positive charge of the Wheland intermediate at the C5 position more effectively than at C4 or C2.

Method 3: Synthesis of 4-Substituted Oxazoles

Direct functionalization at the C4 position of a pre-formed oxazole ring is challenging. Therefore, regiochemical control is most reliably achieved by constructing the ring with the desired C4-substituent already in place. Numerous named reactions exist for this purpose, often starting from α-haloketones or α-diazoketones.[1][8]

Representative Protocol: From α-Diazoketones and Amides A metal-free approach using trifluoromethanesulfonic acid (TfOH) as a catalyst allows for the synthesis of 2,4-disubstituted oxazoles.[8]

  • To a solution of the amide (1.2 equiv) in an appropriate solvent (e.g., DCE), add TfOH (20 mol%).

  • Add a solution of the α-diazoketone (1.0 equiv) in the same solvent dropwise at room temperature.

  • Stir the mixture at the specified temperature (e.g., 60 °C) until the reaction is complete.

  • Neutralize the reaction, extract the product, and purify via column chromatography.

In this method, the regiochemistry is locked in by the nature of the starting materials, providing unambiguous access to 4-substituted products.

The Self-Validating System: Unambiguous Confirmation of Regiochemistry

Asserting the regiochemical outcome of a substitution reaction requires definitive analytical proof. A multi-technique approach provides a self-validating system where different methods corroborate the same structural assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, with X-ray crystallography serving as the ultimate arbiter when single crystals can be obtained.

G xray X-Ray Crystallography (Gold Standard) conclusion Confirmed Regioisomer xray->conclusion nmr_2d nmr_2d nmr_2d->xray For absolute proof nmr_noe nmr_noe nmr_noe->conclusion

1H and 13C NMR Spectroscopy: The First Clues
  • ¹H NMR: The simplest and most immediate evidence for a successful substitution is the disappearance of a proton signal from the aromatic region. For a monosubstituted product, you will see two remaining proton signals instead of the three seen in the parent oxazole (H2: ~7.9 ppm, H4: ~7.1 ppm, H5: ~7.7 ppm). The chemical shifts of the remaining protons will also be altered by the new substituent.

  • ¹³C NMR: The carbon spectrum provides complementary information. The parent oxazole shows signals for C2 (~151 ppm), C4 (~126 ppm), and C5 (~138 ppm).[9] Upon substitution, one of these signals will be replaced by a quaternary carbon signal, and its chemical shift will change significantly. DEPT-135 or DEPT-90 experiments can confirm which signals correspond to proton-bearing carbons.

2D NMR (HSQC & HMBC): The Definitive Connectivity Map

While 1D NMR suggests which proton was replaced, 2D NMR proves the connectivity of the new substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. It is used to definitively assign which proton signal corresponds to which carbon signal (e.g., H4 is attached to C4).[10][11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for confirming regiochemistry. It reveals correlations between protons and carbons over two to three bonds.[10][11][12] By analyzing these long-range correlations, one can piece together the molecular framework and unequivocally place the substituent.

Case Study: Distinguishing C5-Aryl vs. C2-Aryl Oxazoles

Let's consider the direct arylation products discussed earlier.

  • For a 5-Aryl-oxazole: The key HMBC correlations would be:

    • From the remaining H2 proton to the C4 carbon .

    • From the remaining H4 proton to the C2 and C5 carbons . The correlation to the now-quaternary C5 carbon is definitive proof of substitution at that position.

    • From the protons on the new aryl substituent to the C5 carbon of the oxazole ring.

  • For a 2-Aryl-oxazole: The key HMBC correlations would be:

    • From the remaining H4 proton to the C2 and C5 carbons .

    • From the remaining H5 proton to the C4 and C2 carbons . The correlation to the quaternary C2 carbon confirms substitution.

    • From the protons on the new aryl substituent to the C2 carbon of the oxazole ring.

Table 2: Key HMBC Correlations for Regiochemistry Assignment

IsomerRemaining ProtonsKey 2- and 3-Bond Correlations to Oxazole Carbons
5-Substituted H2, H4H2 → C4; H4 → C2, C5 (quaternary)
4-Substituted H2, H5H2C4 (quaternary) ; H5 → C2, C4 (quaternary)
2-Substituted H4, H5H4C2 (quaternary) , C5; H5 → C4, C2 (quaternary)
Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments (1D NOE difference or 2D NOESY) detect through-space proximity between protons.[10][13] If a substituent has protons close to the oxazole ring (e.g., an ortho-proton on an aryl ring or a methyl group), an NOE can be observed between those protons and the adjacent remaining proton on the oxazole ring. For example, in a 5-aryl oxazole, an NOE between the aryl ortho-protons and the oxazole H4 would provide strong corroborating evidence for the C5-substitution pattern.

X-ray Crystallography: The Unambiguous Gold Standard

When a single crystal of the compound can be grown, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the molecule.[5][6][14] This technique is considered the "gold standard" as it directly visualizes the atomic positions and connectivity, leaving no doubt about the regiochemistry. It serves as the ultimate validation for assignments made by NMR.[6]

Conclusion

Confirming the regiochemistry of substitution on an oxazole ring is a critical task that demands a rigorous and systematic approach. Relying on a single piece of data is insufficient. By combining modern synthetic methods that offer high regioselectivity with a comprehensive analytical workflow centered on 2D NMR, researchers can confidently assign the structure of their substituted oxazoles. This guide provides the framework for making informed experimental choices and building the self-validating data package required for advancing drug discovery and chemical science.

References

The Versatility of 4-(Bromomethyl)oxazole: A Comparative Guide to the In Vitro and In Vivo Efficacy of Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(bromomethyl)oxazole scaffold is a cornerstone in modern medicinal chemistry, offering a reactive handle for the synthesis of a diverse array of therapeutic candidates. Its inherent structural features and the ease of functionalization at the bromomethyl position make it a privileged starting material for developing novel drugs targeting a spectrum of diseases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various drug candidates derived from this versatile building block, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction to this compound in Drug Discovery

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, a structure found in numerous natural products and synthetic compounds with significant biological activity.[1][2] The introduction of a bromomethyl group at the 4-position provides a key electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of substituents and the construction of complex molecular architectures.[3] This synthetic tractability has led to the exploration of this compound derivatives in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Anticancer Applications: Targeting Microtubules and Kinases

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[4][5][6]

In Vitro Efficacy of Anticancer Derivatives

The in vitro cytotoxic activity of various 2,4-disubstituted and 2,4,5-trisubstituted oxazoles designed as analogs of the potent natural antimitotic agent Combretastatin A-4 (CA-4) has been extensively evaluated against a panel of human cancer cell lines.

Table 1: Comparative In Vitro Anticancer Activity of 2,4,5-Trisubstituted Oxazole Derivatives [4]

Compound IDR (Substitution at C5)Cell LineIC50 (nM)
4g m-fluoro-p-methoxyphenylA549 (Lung)1.1
HT-29 (Colon)0.35
MCF-7 (Breast)4.6
4i p-ethoxyphenylA549 (Lung)1.8
HT-29 (Colon)0.5
MCF-7 (Breast)20.2
CA-4 (Reference)A549 (Lung)1.5
HT-29 (Colon)0.4
MCF-7 (Breast)3.2

IC50 values represent the concentration required to inhibit cell growth by 50%.

The data clearly indicates that compounds 4g and 4i , which can be synthesized from a this compound precursor, exhibit potent antiproliferative activity, with IC50 values in the nanomolar range, comparable to the well-established anticancer agent CA-4.[4] The causality behind this potent activity lies in their ability to bind to the colchicine site on tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following protocol is a standard method for assessing the cytotoxic potential of novel compounds.[3][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Measure absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vivo Efficacy of Anticancer Derivatives

The in vivo antitumor activity of promising candidates is a critical step in the drug development pipeline. The efficacy of compound 4i was evaluated in a syngeneic mouse model of cancer.

Table 2: Comparative In Vivo Antitumor Efficacy in a Mouse Model [4]

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
Vehicle Control -0
Compound 4i 10Significant reduction
CA-4P (Prodrug of CA-4) 100Significant reduction

Compound 4i demonstrated high antitumor activity, significantly reducing tumor mass at a dose ten times lower than that required for the prodrug of Combretastatin A-4 (CA-4P).[4] This highlights the potential for developing highly potent anticancer agents from the this compound scaffold.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a solid tumor model.[9][10][11]

Objective: To assess the in vivo antitumor activity of a this compound derivative in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (e.g., A549)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., intraperitoneally or orally).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Workflow for In Vivo Antitumor Efficacy Study

G A Subcutaneous injection of cancer cells B Tumor growth to palpable size A->B C Randomize mice into groups B->C D Administer test compound and vehicle C->D E Measure tumor volume periodically D->E F Monitor animal health D->F G Euthanize and excise tumors at endpoint E->G F->G H Analyze tumor weight and biomarkers G->H

Caption: Workflow of an in vivo xenograft study.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many of these anticancer oxazole derivatives is the disruption of microtubule dynamics.

Signaling Pathway for Tubulin Inhibition-Induced Apoptosis

G Drug Oxazole Derivative Tubulin Tubulin Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Pathway of apoptosis induced by tubulin inhibition.

Anti-inflammatory Applications: Targeting Phosphodiesterase 4 (PDE4)

Certain 2,4-disubstituted oxazole derivatives have been designed and synthesized as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[12]

In Vitro Efficacy of PDE4 Inhibitors

The inhibitory activity of these compounds against PDE4B, a key isoform of the enzyme, has been evaluated.

Table 3: In Vitro Inhibitory Activity of Oxazole Derivatives against PDE4B [12]

Compound IDR1 (Substitution at C4)IC50 (µM)
4c 4-phenyl1.6
Roflumilast (Reference)~0.002

While not as potent as the reference drug Roflumilast, compound 4c , derivable from a 4-(substituted)-2-(bromomethyl)oxazole intermediate, demonstrates significant inhibitory activity against PDE4B, suggesting that this scaffold holds promise for the development of novel anti-inflammatory agents.[12]

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The ease of its chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples provided in this guide, particularly in the realm of anticancer and anti-inflammatory drug discovery, underscore the potential of this starting material. The potent in vitro and in vivo efficacy of the highlighted derivatives, coupled with a clear understanding of their mechanisms of action, provides a solid foundation for further research and development in this exciting area of medicinal chemistry.

References

Safety Operating Guide

Navigating the Disposal of 4-(Bromomethyl)oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The proper handling, and ultimate disposal, of specialized compounds like 4-(Bromomethyl)oxazole is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. We will delve into the essential procedures not just for bulk waste, but also for the often-overlooked aspects of equipment decontamination and spill management, ensuring a complete and validated approach to safety.

Understanding the Hazard Profile of this compound

Before addressing disposal, it is imperative to understand the inherent hazards of this compound. This compound is a halogenated heterocyclic organic molecule and, like many in its class, requires respectful handling.

Key Hazards:

  • Corrosive and Irritant: It is known to cause skin and serious eye irritation.[1]

  • Respiratory Irritant: Inhalation of dust or fumes may lead to respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion can be harmful.[1]

  • Lachrymator: This compound is a lachrymator, meaning its vapors can cause tearing and irritation to the eyes. This property necessitates stringent engineering controls.[2]

Due to these hazards, all handling of this compound must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Personal Protective Equipment (PPE) for this compound Handling
Eye Protection
Hand Protection
Body Protection

Core Disposal Strategy: Segregation and Professional Incineration

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][4]

The primary route of disposal is high-temperature incineration by a licensed environmental waste management company. This method ensures the complete destruction of the compound, preventing its release into the environment.

Step-by-Step Bulk Waste Disposal Protocol:
  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with halogenated organic compounds.

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and should list this compound as a constituent. Ensure the label includes the appropriate hazard symbols.

  • Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[4][5][6] Mixing these waste types can complicate the disposal process and significantly increase costs.[5][6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. This area should be well-ventilated.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

Decontamination of Laboratory Equipment

Properly cleaning non-disposable equipment, such as glassware and stainless-steel spatulas, is a critical step to prevent unintentional cross-contamination of future experiments.

Step-by-Step Equipment Decontamination Protocol:
  • Initial Rinse (in a fume hood): Immediately after use, rinse the contaminated equipment with a suitable organic solvent. Acetone is a common and effective choice for this initial rinse due to its ability to dissolve many organic compounds and its volatility.[4][7]

  • Collect Rinsate: The solvent used for this initial rinse must be collected and disposed of as "Halogenated Organic Waste."[8] Do not dispose of this rinsate down the drain.

  • Washing: After the initial solvent rinse, the glassware can be washed with laboratory detergent and water.[9]

  • Final Rinse: Perform a final rinse with deionized water, followed by a rinse with acetone to aid in drying.[9]

  • Drying: Allow the equipment to air dry on a drying rack or in a glassware drying oven.

DecontaminationWorkflow start Contaminated Equipment (in fume hood) rinse Initial Rinse with Acetone start->rinse collect Collect Rinsate into Halogenated Waste rinse->collect Rinsate is hazardous wash Wash with Detergent and Water rinse->wash Equipment is now safer to handle final_rinse Final Rinse with DI Water and Acetone wash->final_rinse dry Dry Equipment final_rinse->dry

Caption: Step-by-Step Spill Management Protocol.

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe for themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and laboratory practice.

References

Navigating the Safe Handling of 4-(Bromomethyl)oxazole: A Comprehensive Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug development, the introduction of novel reagents is a gateway to innovation. Among these, 4-(Bromomethyl)oxazole stands as a versatile building block, its reactive bromomethyl group enabling the synthesis of complex molecular architectures. However, its utility is matched by its potential hazards. As an alkylating agent, this compound demands meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe use of this compound, with a core focus on personal protective equipment (PPE), operational protocols, and emergency preparedness.

Understanding the Hazard: Why Specific Precautions are Crucial

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The primary danger stems from its nature as an alkylating agent. Such compounds can react with biological macromolecules, including DNA, which necessitates a robust safety protocol to prevent exposure. The bromomethyl group is a key functional component that, while valuable in synthesis, is also the source of its reactivity and potential toxicity.[2][3] Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final and most personal line of defense against chemical exposure.[4][5] A thorough hazard assessment should always precede any work with this compound to ensure the chosen PPE is appropriate for the planned procedure.[6][7]

Hand Protection: The First Barrier

Given that this compound is a skin irritant, glove selection is critical.[1] Not all glove materials offer the same level of protection against all chemicals.[8][9][10]

  • Recommended Glove Material: Nitrile gloves are a preferred choice for handling many organic compounds due to their chemical resistance and tendency to tear visibly when punctured, providing a clear indication of a breach.[8][11] For extended or high-risk procedures, consider double-gloving.

  • Glove Thickness: A standard nitrile glove is generally sufficient for incidental contact. However, for tasks with a higher risk of splashes or prolonged handling, a thicker gauge nitrile glove should be used.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[12] If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[11]

Glove Material Protection Against this compound Advantages Disadvantages
Nitrile GoodExcellent for general use, good resistance to solvents, oils, and some acids and bases.[11] Clear indication of tears.[11] Good alternative for those with latex allergies.[10][11]Can be punctured.
Neoprene GoodHigh resistance to a broad range of chemicals, including oils and solvents.[8][10]May offer less dexterity than nitrile.
Latex Fair to PoorComfortable and allows for good dexterity.Can cause allergic reactions.[10] Poor resistance to many organic solvents.
Body Protection: Shielding from Splashes and Spills

A flame-resistant lab coat is the minimum requirement for body protection.[4] For procedures with a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves cover the wrists.

Eye and Face Protection: A Critical Necessity

This compound is a serious eye irritant.[1] Therefore, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required.[4][6] Standard safety glasses with side shields do not offer sufficient protection against splashes.

  • Face Shield: When handling larger quantities of the compound or when there is a heightened risk of splashes, a face shield should be worn in addition to safety goggles.[4][6] The face shield protects the entire face from direct contact.

Respiratory Protection: Mitigating Inhalation Risks

Work with this compound should always be conducted within a certified chemical fume hood to minimize the risk of inhaling vapors or dust.[2][13][14][15][16] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, respiratory protection will be necessary. An N95 respirator may be appropriate for protection against airborne particles, but for vapors, a respirator with an organic vapor cartridge is required.[4] A formal respiratory protection program, including fit-testing, is essential if respirators are to be used.[7]

Operational Plan: A Step-by-Step Procedural Guide

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.

Pre-Experiment Preparations
  • Hazard Assessment: Review the Safety Data Sheet (SDS) for this compound and any other reagents being used.[17]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[14][15]

  • Gather Materials: Assemble all necessary chemicals, equipment, and waste containers within the fume hood before starting the experiment to minimize traffic in and out of the hood.

  • Don PPE: Put on all required personal protective equipment before handling any chemicals.

Experimental Workflow

The following diagram illustrates a safe handling workflow for a typical synthetic procedure involving this compound.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep1 Review SDS & SOPs prep2 Verify Fume Hood Function prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh/Measure Reagent in Fume Hood prep3->handle1 handle2 Perform Reaction (Keep Sash Low) handle1->handle2 handle3 Monitor Reaction handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 clean2 Segregate Halogenated Organic Waste clean1->clean2 clean3 Decontaminate Glassware & Work Area clean2->clean3 clean4 Doff PPE Correctly clean3->clean4

Caption: Safe handling workflow for this compound.

Best Practices for Fume Hood Use
  • Work at least six inches inside the sash.[2][13][14][15][16]

  • Keep the sash as low as possible.[14][15]

  • Do not store chemicals or equipment in the fume hood.[2][14][15]

  • Avoid rapid movements that can disrupt airflow.[2][13][15]

Disposal Plan: Managing Brominated Organic Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.[18] Brominated organic compounds are generally considered hazardous waste and must be disposed of accordingly.[19]

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[20][21]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[22]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[23]

Emergency Response: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.[24]

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[24][25] Seek medical attention.

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[24][25][26] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[27] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Spill Response: For a small spill within a fume hood, use a chemical spill kit to absorb the material. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[25]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. The principles of understanding the hazard, utilizing appropriate personal protective equipment, following a well-defined operational plan, and being prepared for emergencies are the cornerstones of a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)oxazole
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.